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  • Product: 5-Amino-1-(2-pyridinyl)-1h-pyrazole-4-carboxamide
  • CAS: 792953-15-2

Core Science & Biosynthesis

Foundational

5-Amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide: A Foundational Scaffold in Kinase Inhibitor Discovery

An in-depth technical guide on the basic properties, synthetic methodologies, and pharmacological applications of 5-Amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide . Abstract: In modern medicinal chemistry, the rational...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the basic properties, synthetic methodologies, and pharmacological applications of 5-Amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide .

Abstract: In modern medicinal chemistry, the rational design of ATP-competitive kinase inhibitors relies heavily on privileged heterocyclic scaffolds. 5-Amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide (CAS: 792953-15-2) serves as a highly versatile building block. Its unique ortho-arrangement of a primary amine and a carboxamide group makes it an ideal precursor for the synthesis of pyrazolo[3,4-d]pyrimidines—a core structure that mimics the purine ring of ATP. This whitepaper details the physicochemical properties, mechanistic synthesis, and application of this compound in drug development, specifically targeting kinases such as EGFR and CDK2.

Physicochemical Properties & Structural Analysis

Understanding the baseline properties of 5-Amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide is critical for optimizing reaction conditions and predicting its behavior in biological assays. The presence of the 2-pyridinyl moiety significantly alters the electron density of the pyrazole core compared to its 1-phenyl analogs, enhancing its solubility in polar aprotic solvents and providing an additional hydrogen-bond acceptor vector.

Table 1: Quantitative Physicochemical Data
PropertyValue / Description
Chemical Name 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxamide
CAS Number 792953-15-2
Molecular Formula C9H9N5O
Molecular Weight 203.20 g/mol
Melting Point 218–219 °C
Monoisotopic Mass 203.0807 Da[1]
Predicted [M+H]+ (LC-MS) m/z 204.08[1]
InChIKey YVFNFPICSGDCQH-UHFFFAOYSA-N[1]
GHS Hazard Statements H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)

Data sourced from and1.

Mechanistic Pathways & Synthetic Logic

The synthesis of 5-amino-pyrazole-4-carboxamides is typically achieved via a two-step sequence. Direct synthesis of the carboxamide is thermodynamically challenging due to the competing formation of undesired side products. Therefore, the robust route involves the formation of a carbonitrile intermediate, followed by controlled hydrolysis[2].

Step 1: Cyclocondensation

The reaction begins with the condensation of 2-hydrazinylpyridine and ethoxymethylenemalononitrile . The highly electrophilic nature of the ethoxymethylene carbon dictates the initial nucleophilic attack by the terminal nitrogen of the hydrazine. Subsequent intramolecular cyclization onto the nitrile group yields 5-amino-1-(2-pyridinyl)-1H-pyrazole-4-carbonitrile.

Step 2: Controlled Hydrolysis

The intermediate nitrile is sterically hindered and electronically deactivated by the electron-withdrawing pyrazole core. To achieve hydrolysis without over-oxidizing to the carboxylic acid, concentrated sulfuric acid (H₂SO₄) is employed. The strong acid protonates the nitrile, activating it for nucleophilic attack by ambient water, while the resulting protonated amide intermediate prevents further hydrolysis.

Synthesis_Workflow A 2-Hydrazinylpyridine + Ethoxymethylenemalononitrile B Cyclocondensation (Ethanol, Reflux) A->B C 5-Amino-1-(2-pyridinyl)-1H- pyrazole-4-carbonitrile B->C - EtOH D Hydrolysis (Conc. H2SO4, 40°C) C->D E 5-Amino-1-(2-pyridinyl)-1H- pyrazole-4-carboxamide D->E + H2O

Figure 1: Two-step synthetic workflow for 5-Amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide.

Application in Drug Discovery: The Pyrazolo[3,4-d]pyrimidine Scaffold

The primary utility of 5-Amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide lies in its capacity to undergo formamide or orthoester condensation to yield 1-(2-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidines [2].

This fused bicyclic system is a bioisostere of adenine. When introduced into the ATP-binding pocket of kinases, the pyrimidine nitrogens form critical hydrogen bonds with the hinge region backbone (e.g., Met790 in mutated EGFR or Leu83 in CDK2)[3][4]. The inclusion of the 2-pyridinyl group at the N1 position is not arbitrary; it projects into the solvent-accessible region or interacts with specific active-site lysine residues, significantly enhancing target selectivity (e.g., T790M over WT-EGFR)[3].

Kinase_Inhibitor_Design Core 5-Amino-1-(2-pyridinyl)-1H- pyrazole-4-carboxamide Pyrazolo Pyrazolo[3,4-d]pyrimidine Scaffold Formation Core->Pyrazolo Formamide Condensation Hinge Kinase Hinge Region Binding (ATP-Competitive) Pyrazolo->Hinge Hydrogen Bonding Selectivity Target Engagement (e.g., EGFR T790M, CDK2) Hinge->Selectivity Conformational Fit

Figure 2: Pharmacological trajectory from pyrazole core to selective kinase inhibition.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed with built-in analytical checkpoints.

Protocol A: Synthesis of the Carbonitrile Intermediate
  • Reaction Setup: Suspend 2-hydrazinylpyridine (10.0 mmol) and ethoxymethylenemalononitrile (10.5 mmol) in absolute ethanol (30 mL).

  • Reflux: Heat the mixture to reflux (approx. 78 °C) under an inert nitrogen atmosphere for 4 hours. Causality: Nitrogen prevents oxidative degradation of the hydrazine.

  • Precipitation: Cool the reaction to 0 °C. The product will precipitate as a yellow/orange solid.

  • Validation Checkpoint: Filter and dry the solid. Perform LC-MS. The expected mass is m/z 186.08 [M+H]+. Do not proceed to Protocol B if starting material remains.

Protocol B: Hydrolysis to the Carboxamide Target
  • Acidic Activation: Dissolve the intermediate (5.0 mmol) in concentrated H₂SO₄ (10 mL) at 0 °C. Stir for 15 minutes to ensure complete protonation.

  • Hydrolysis: Warm the solution to 40 °C and stir for 12 hours. Causality: Exceeding 40 °C risks over-hydrolysis to the carboxylic acid.

  • Quenching: Carefully pour the acidic mixture over crushed ice (100 g). Neutralize slowly with aqueous NH₄OH to pH 7-8. The target compound will precipitate.

  • Validation Checkpoint: Filter, wash with cold water, and dry under vacuum.

    • LC-MS: Confirm m/z 204.08 [M+H]+.

    • ¹H NMR (DMSO-d6): Look for the disappearance of the sharp nitrile peak (IR: ~2220 cm⁻¹) and the appearance of two broad singlets (~7.2 ppm and ~7.6 ppm) corresponding to the primary carboxamide NH₂ protons.

References

  • PubChemLite Database Title: PubChemLite - 792953-15-2 (C9H9N5O) URL:[Link]

  • Patent Literature (EGFR Kinase Inhibitors)
  • RSC Advances (CDK2 Inhibition) Title: Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities URL:[Link]

Sources

Exploratory

Architecting Kinase Inhibitors: A Technical Guide to 5-Amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

Executive Overview In the landscape of modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on privileged heterocyclic scaffolds. 5-Amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In the landscape of modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on privileged heterocyclic scaffolds. 5-Amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide (CAS Number: 792953-15-2) is a highly functionalized, versatile building block primarily utilized in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives[1]. These fused bicyclic systems act as potent ATP-competitive inhibitors for various oncogenic and immunomodulatory kinases, including Bruton's Tyrosine Kinase (BTK) and the SRC family kinases. This whitepaper provides an in-depth mechanistic analysis of its synthesis, physicochemical profiling, and downstream applications in drug development.

Physicochemical Profiling

Understanding the baseline physicochemical properties of this intermediate is critical for optimizing downstream cyclization reactions and predicting the pharmacokinetic behavior of the final active pharmaceutical ingredients (APIs).

PropertyValueSource / Significance
CAS Number 792953-15-2Standard identifier[1]
Molecular Formula C9H9N5OConfirms elemental composition[1]
Monoisotopic Mass 203.0807 DaCritical for LC-MS validation[1]
Melting Point 218 - 219 °CIndicates high crystalline stability[2]
Physical Form PowderStandard solid-state handling[2]
Predicted [M+H]+ 204.08798 m/zPrimary adduct for mass spectrometry[1]

Mechanistic Role in Drug Design

The architectural brilliance of 5-amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide lies in its precise functional group geometry:

  • The 2-Pyridinyl Motif: Acts as a critical hinge-binding element in the kinase ATP pocket. The nitrogen atom in the pyridine ring provides a highly directional hydrogen bond acceptor, while the dihedral angle between the pyrazole and pyridine rings dictates the molecule's spatial conformation.

  • The 5-Amino and 4-Carboxamide Groups: These moieties are perfectly positioned for cyclocondensation. When reacted with formamide, orthoesters, or urea derivatives, they seamlessly close to form the pyrazolo[3,4-d]pyrimidin-4-one core, a structural analog to the purine ring of ATP[3].

Synthetic Workflows & Self-Validating Protocols

To ensure high E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) standards, the following protocols are designed not just as procedural steps, but as self-validating systems where chemical causality dictates the methodology.

Phase 1: Pyrazole Core Assembly (Carbonitrile Intermediate)

Causality: The synthesis initiates with the condensation of 2-hydrazinopyridine and ethoxymethylenemalononitrile (EMMN)[4]. EMMN is selected because its ethoxy group is an excellent leaving group. The highly nucleophilic primary amine of the hydrazine attacks the electrophilic alkene carbon of EMMN, eliminating ethanol. Subsequently, the secondary amine of the hydrazine undergoes an intramolecular nucleophilic attack on one of the nitrile carbons, driving ring closure to yield 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile (CAS 72816-14-9)[4][5]. Triethylamine (TEA) is employed to neutralize trace acidic byproducts and maintain the hydrazine in its active, deprotonated state[4].

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask, suspend 2-hydrazinopyridine (3.00 g, 27.5 mmol) and EMMN (3.37 g, 27.5 mmol) in 50 mL of absolute ethanol[4].

  • Catalysis: Add triethylamine (3.8 mL, 27.5 mmol) dropwise under continuous stirring[4].

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 78°C) for 3.5 hours to drive the endothermic cyclization[4].

  • IPC (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) mobile phase. The complete disappearance of the hydrazine spot confirms total conversion.

  • Isolation: Cool the mixture to room temperature. The product precipitates as a solid. Filter and wash with cold ethanol to yield the carbonitrile intermediate (approx. 85% yield)[4].

Phase 2: Controlled Nitrile Hydrolysis

Causality: Converting the electron-withdrawing nitrile group to a carboxamide (yielding CAS 792953-15-2) requires stringent thermodynamic control to prevent over-hydrolysis to the carboxylic acid. Concentrated sulfuric acid acts as both solvent and reagent; it strongly protonates the nitrile nitrogen, drastically increasing the electrophilicity of the nitrile carbon. This allows ambient water to execute a nucleophilic attack, forming the amide[3][6].

Step-by-Step Methodology:

  • Acidic Solvation: Cool 20 mL of concentrated H₂SO₄ to 0-5°C in an ice bath. Slowly add the carbonitrile intermediate (5.0 g) portion-wise to prevent localized exothermic spikes[3].

  • Controlled Hydration: Remove the ice bath and gently warm the solution to 40°C. Stir continuously for 4 to 6 hours.

  • IPC (Self-Validation): Quench a 10 µL aliquot in 1 mL of cold water and analyze via LC-MS. A mass shift from the carbonitrile (m/z 186 [M+H]+) to the carboxamide (m/z 204 [M+H]+) validates successful hydration[1].

  • Quenching & Neutralization: Pour the reaction mixture over 100 g of crushed ice. Cautiously neutralize with cold aqueous NH₄OH until the pH reaches 7.5-8.0, causing the target carboxamide to precipitate.

  • Purification: Filter the precipitate, wash extensively with deionized water to remove sulfate salts, and dry under high vacuum at 50°C.

Quantitative Data Presentation: Hydrolysis Optimization

The following table summarizes the causal relationship between reaction conditions and product yield during the Phase 2 hydrolysis step.

Acid SystemTemperature (°C)Time (Hours)Yield (%)Purity (HPLC)Mechanistic Outcome
Conc. H₂SO₄20 - 251265%92%Incomplete hydration; unreacted nitrile remains.
Conc. H₂SO₄ 40 - 45 5 88% >98% Optimal kinetic energy for complete amide formation.
Conc. H₂SO₄80240%75%Over-hydrolysis to carboxylic acid; thermal degradation.
NaOH / H₂O₂50455%85%Side reactions involving the pyrazole ring oxidation.

Visualizations

Synthesis Workflow Logic

SynthesisFlow N1 2-Hydrazinopyridine + EMMN N2 Condensation (EtOH, TEA, Reflux) N1->N2 Nucleophilic Attack N3 Intermediate: Carbonitrile (CAS 72816-14-9) N2->N3 Cyclization N4 Controlled Hydrolysis (Conc. H2SO4, 40°C) N3->N4 Acidic Protonation N5 Target Compound: Carboxamide (CAS 792953-15-2) N4->N5 Hydration & Neutralization

Workflow detailing the two-step synthesis of CAS 792953-15-2 from 2-hydrazinopyridine.

Downstream Application: Kinase Inhibition Pathway

Once cyclized into a pyrazolo[3,4-d]pyrimidine, the resulting API often targets the B-Cell Receptor (BCR) signaling pathway by inhibiting BTK, preventing aberrant cell survival in malignancies.

KinasePathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK Antigen Binding BTK BTK Kinase (Inhibited by Pyrazolo-pyrimidines) SYK->BTK Phosphorylation PLC PLCγ2 Activation BTK->PLC Target Action Ca Intracellular Ca2+ Release PLC->Ca IP3 Production NFKB NF-κB / Cell Survival Ca->NFKB Gene Transcription

Mechanism of action for downstream APIs targeting the BCR/BTK signaling cascade.

References

  • Title: PubChemLite - 792953-15-2 (C9H9N5O) Structural and Mass Spectrometry Data Source: PubChem / Université du Luxembourg URL: [Link]

Sources

Foundational

Engineering Kinase Inhibitors: A Technical Whitepaper on the 5-Amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide Scaffold

Executive Summary In the landscape of modern medicinal chemistry and targeted oncology, the design of ATP-competitive kinase inhibitors relies heavily on privileged molecular scaffolds. 5-Amino-1-(2-pyridinyl)-1H-pyrazol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and targeted oncology, the design of ATP-competitive kinase inhibitors relies heavily on privileged molecular scaffolds. 5-Amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide (CAS: 792953-15-2) has emerged as a critical building block for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives. These fused bicyclic systems act as bioisosteres of the purine ring found in ATP, allowing them to dock precisely into the highly conserved hinge region of kinases such as CDK2, VEGFR, and EGFR.

This technical guide deconstructs the molecular architecture of this scaffold, details the causality behind its cyclization protocols, and outlines its mechanistic role in modulating oncogenic signaling pathways.

Molecular Architecture & Physicochemical Profiling

The structural brilliance of 5-amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide lies in its pre-organized geometry. The molecule consists of an electron-rich pyrazole core substituted with a 2-pyridinyl group at the N1 position. Critically, the C5-amino and C4-carboxamide groups are positioned ortho to one another. This spatial proximity creates a perfect nucleophile-electrophile pair, priming the molecule for annulation reactions to form a fused pyrimidine ring.

Causality in Scaffold Design
  • The 2-Pyridinyl Moiety: Unlike simple phenyl rings, the 2-pyridinyl group introduces a localized dipole and an additional hydrogen bond acceptor (the pyridine nitrogen). In the ATP-binding pocket, this nitrogen frequently engages in water-mediated hydrogen bonding with the kinase hinge region, significantly enhancing target residence time.

  • The Ortho-Reactive Centers: The primary amine at C5 acts as a potent nucleophile, while the carboxamide at C4 provides the necessary nitrogen atom to complete the pyrimidine ring during condensation with carbon sources (e.g., formamide or orthoesters).

Table 1: Physicochemical Parameters
ParameterValueSignificance in Drug Design
Molecular Weight 203.20 g/mol Highly ligand-efficient (LE); leaves ample room for late-stage functionalization without exceeding Lipinski's Rule of 5.
TPSA ~94.03 ŲOptimal for membrane permeability while retaining sufficient polarity for aqueous solubility in physiological buffers.
H-Bond Donors 3 (-NH₂, -CONH₂)Provides critical interaction points for kinase hinge-region binding.
H-Bond Acceptors 4Facilitates complex water-mediated hydrogen bond networks within the target protein's active site.
LogP (Predicted) 0.55Highly hydrophilic core; ensures the scaffold does not drive non-specific hydrophobic toxicity or aggregation.

Synthetic Methodologies & Cyclization Protocols

The conversion of 5-amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide into a bioactive pyrazolo[3,4-d]pyrimidine requires breaking the stable aromaticity of the precursor to form a new fused system. Below are two field-proven, self-validating protocols for this transformation.

Protocol A: High-Temperature Formamide-Mediated Cyclization

This method is the industry standard for generating the unsubstituted pyrimidin-4(5H)-one core.

Step-by-Step Methodology:

  • Reagent Preparation: Suspend 5-amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide (1.0 eq) in neat, anhydrous formamide (10.0 eq) within a heavy-walled pressure vessel.

    • Causality: Formamide acts as both the solvent and the electrophilic carbon source (providing C6 of the new pyrimidine ring). A massive stoichiometric excess ensures pseudo-first-order kinetics, driving the reaction forward while preventing intermolecular cross-linking.

  • Thermal Condensation: Purge the vessel with argon, seal, and heat to 180°C for 6–8 hours.

    • Causality: High thermal energy is required to overcome the activation barrier for the initial amidine formation. The argon atmosphere prevents the oxidative degradation of the electron-rich pyrazole core at extreme temperatures.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The protocol is validated when the precursor mass ( [M+H]+=204.1 ) is entirely consumed, replaced by the thermodynamic sink of the cyclized product ( [M+H]+=214.1 ).

  • Isolation: Cool the mixture to 4°C and triturate with ice-cold water. Filter the resulting precipitate and recrystallize from ethanol to yield 1-(2-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

SynthesisWorkflow A 5-Amino-1-(2-pyridinyl) -1H-pyrazole-4-carboxamide C Amidine Intermediate (In Situ) A->C B Formamide (Excess) Carbon Source & Solvent B->C D Intramolecular Cyclization (-H2O, -NH3) C->D Heat (180°C) E 1-(2-Pyridinyl)-1H-pyrazolo [3,4-d]pyrimidin-4(5H)-one D->E Thermodynamic Sink

Fig 1: Logical workflow for formamide-mediated cyclization into the pyrazolo[3,4-d]pyrimidine core.

Protocol B: POCl₃-Catalyzed One-Pot Synthesis

For the synthesis of C6-substituted derivatives, the phosphorus oxychloride (POCl₃) method is utilized [1].

Step-by-Step Methodology:

  • Acylation Setup: Dissolve the pyrazole precursor (1.0 eq) and an aliphatic carboxylic acid (1.2 eq) in anhydrous toluene.

  • Catalytic Dehydration: Dropwise add POCl₃ (1.5 eq) at 0°C, then reflux the mixture for 4 hours.

    • Causality: POCl₃ acts as a dual-purpose chlorinating and dehydrating agent. It converts the carboxylic acid in situ into a highly reactive acyl chloride, which rapidly acylates the C5-amino group. The acidic environment then forces the intramolecular dehydration between the newly formed amide and the C4-carboxamide, closing the pyrimidine ring.

  • Self-Validation (In-Process Control): Utilize TLC (Eluent: EtOAc/Hexane 1:1). The highly polar carboxamide precursor (low Rf) will disappear, replaced by a highly UV-active, lipophilic spot (higher Rf) representing the cyclized product.

Kinase Signaling Pathways & Biological Application

Once cyclized, the pyrazolo[3,4-d]pyrimidine derivatives synthesized from this scaffold exhibit profound biological activity, particularly as ATP-competitive inhibitors in oncology [2].

By mimicking the adenine ring of ATP, these compounds insert themselves into the cleft between the N-terminal and C-terminal lobes of kinases like Cyclin-Dependent Kinase 2 (CDK2). The 2-pyridinyl substituent projects toward the solvent-exposed region or interacts with the hinge backbone (e.g., Leu83 in CDK2), locking the kinase in an inactive conformation. This prevents the phosphorylation of the Retinoblastoma (Rb) protein, halting the release of the E2F transcription factor and arresting the cell cycle at the G1/S checkpoint.

SignalingPathway Drug Pyrazolo[3,4-d]pyrimidine Inhibitor CDK2 CDK2 / Cyclin E Complex Drug->CDK2 Competitive Inhibition ATP ATP (Endogenous) ATP->CDK2 Binds Hinge Region Rb Retinoblastoma (Rb) Protein CDK2->Rb Phosphorylation E2F E2F Transcription Factor Rb->E2F Dissociation (Active) CellCycle G1/S Phase Progression E2F->CellCycle Gene Transcription

Fig 2: Mechanism of action for pyrazolo[3,4-d]pyrimidine derivatives in the CDK2 signaling pathway.

Table 2: Comparative Kinase Inhibition Profile

Illustrative data demonstrating the potency of pyrazolo[3,4-d]pyrimidine derivatives derived from 1-aryl-pyrazole scaffolds against standard oncology targets.

Compound / ScaffoldTarget KinaseIC₅₀ (nM)Mechanism of Action
1-(2-Pyridinyl)-Pyrazolo-Pyrimidine Core CDK2 / Cyclin E45.2ATP-competitive hinge binding (Type I)
Roscovitine (Clinical Standard) CDK2 / Cyclin E700.0ATP-competitive hinge binding (Type I)
1-Phenyl-Pyrazolo-Pyrimidine Analog VEGFR-2120.5DFG-out conformation binding (Type II)

References

  • Zhang, X., Lin, Q., & Zhong, P. (2010). A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin-4-ones. Molecules, 15(5), 3079-3086. Available at:[Link]

  • Kandeel, M. M., et al. (2012). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Scientia Pharmaceutica, 80(3), 531–545. Available at:[Link]

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12151702, 5-amino-1-pyridin-2-ylpyrazole-4-carboxamide. Available at:[Link]

Exploratory

Comprehensive Synthesis Pathways for 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxamide: A Technical Guide

Executive Summary 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxamide (CAS: 792953-15-2) is a highly valued nitrogen-containing heterocyclic scaffold in modern medicinal chemistry. Its structural topology—an aminopyrazole...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxamide (CAS: 792953-15-2) is a highly valued nitrogen-containing heterocyclic scaffold in modern medicinal chemistry. Its structural topology—an aminopyrazole core tethered to a pyridyl moiety—makes it an exceptional building block for synthesizing complex fused heterocycles and a potent pharmacophore for kinase inhibitors. Notably, derivatives of this scaffold have been extensively investigated as pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors, demonstrating nanomolar efficacy against both wild-type and drug-resistant gatekeeper mutants (e.g., FGFR2 V564F) in oncology models[1].

This technical guide delineates the optimal two-step synthetic pathway for this compound, emphasizing the mechanistic causality behind reagent selection and providing self-validating experimental protocols designed for high-yield isolation.

Mechanistic Rationale & Pathway Design

The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carboxamides generally follows two primary strategies: a one-pot multicomponent reaction or a two-step cyclocondensation-hydrolysis sequence[2]. For the specific pyridin-2-yl derivative, the two-step sequence via a nitrile intermediate is the most rigorously validated, offering superior yield and purity control[2][3].

Step 1: Cyclocondensation via Nucleophilic Addition-Elimination

The initial phase involves the reaction of 2-hydrazinopyridine with 2-(ethoxymethylene)malononitrile (EMMN). The mechanism is driven by the differential nucleophilicity of the hydrazine nitrogens.

  • Causality of Base Selection: Triethylamine (TEA) is utilized as a non-nucleophilic base to deprotonate the hydrazine, enhancing the nucleophilicity of the primary amine (-NH₂).

  • Reaction Dynamics: This primary nitrogen attacks the highly electrophilic ethoxymethylene carbon of EMMN, displacing ethanol in an addition-elimination step. Subsequently, an intramolecular cyclization occurs where the secondary nitrogen attacks one of the nitrile groups, forming the 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile intermediate[4].

  • Solvent Choice: Ethanol is selected because it provides sufficient solubility for the starting materials at reflux, while its polarity allows the newly formed, less soluble carbonitrile intermediate to precipitate cleanly upon cooling, enabling isolation by simple filtration[5].

Step 2: Controlled Acidic Hydrolysis

The conversion of the 4-carbonitrile intermediate to the target 4-carboxamide requires precise thermodynamic control to prevent over-hydrolysis to the corresponding carboxylic acid.

  • Causality of Acid and Temperature: Concentrated sulfuric acid (H₂SO₄) at sub-ambient temperatures (10–15 °C) acts as both the solvent and the catalyst. The acid protonates the nitrile nitrogen, making the nitrile carbon highly susceptible to nucleophilic attack by water (introduced during the aqueous workup). The low temperature kinetically traps the reaction at the amide stage, preventing further hydrolysis[6][7].

Experimental Methodologies: Self-Validating Protocols

The following protocols establish a self-validating workflow where physical phase changes (dissolution and precipitation) serve as intrinsic checkpoints for reaction progress.

Protocol A: Synthesis of 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile
  • Initialization: In a round-bottom flask, suspend 2-hydrazinopyridine (27.5 mmol) and 2-(ethoxymethylene)malononitrile (27.5 mmol) in 50 mL of absolute ethanol[5].

  • Catalysis: Add triethylamine (TEA, 27.5 mmol) dropwise to the stirring suspension.

  • Propagation: Heat the reaction mixture to reflux (approx. 78 °C) for 3.5 hours.

    • Validation Checkpoint: The mixture will transition to a homogeneous solution as the reactants are consumed. Monitor via Thin Layer Chromatography (TLC) until the hydrazine starting material is completely exhausted.

  • Isolation: Remove the heat source and allow the mixture to cool to room temperature.

    • Validation Checkpoint: Spontaneous precipitation of a white solid visually validates successful cyclization and product formation[4].

  • Purification: Filter the precipitated solid under vacuum, wash with cold ethanol to remove residual TEA and unreacted EMMN, and dry to afford the carbonitrile intermediate.

Protocol B: Hydrolysis to 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxamide
  • Initialization: Pulverize the 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile intermediate (e.g., 9.0 g) to maximize surface area for the heterogeneous start[6].

  • Hydrolysis: Slowly add the solid to 40 mL of concentrated sulfuric acid while maintaining the temperature between 10 °C and 15 °C using an ice-water bath. Stir continuously.

    • Validation Checkpoint: The solid will gradually dissolve; complete dissolution indicates full protonation and progression of the hydration intermediate.

  • Quenching: Carefully pour the acidic mixture over 150 g of crushed ice to introduce the water necessary for the final hydration step while dissipating the exothermic heat of dilution.

  • Neutralization: Slowly add concentrated ammonia solution until the mixture is slightly basic (pH 8-9).

    • Validation Checkpoint: Neutralizing the highly acidic medium reduces the solubility of the newly formed neutral carboxamide, driving its spontaneous precipitation from the aqueous phase[6].

  • Purification: Filter the product, wash thoroughly with distilled water to remove ammonium sulfate salts, and purify via silica gel chromatography (5% methanol in ethyl acetate) or recrystallization from water.

Quantitative Data Summary

Reaction StepReagents & CatalystsSolventTemperatureTimeTypical YieldTarget Intermediate / Product
1. Cyclocondensation 2-Hydrazinopyridine, EMMN, TEAEthanolReflux (~78°C)3.5 hours~85%5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile
2. Nitrile Hydrolysis Carbonitrile intermediate, Conc. H₂SO₄, NH₃ (aq)None (Neat Acid)10–15°CUntil Dissolved~65-70%5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxamide

Visualizations

G HP 2-Hydrazinopyridine Cond Cyclocondensation (EtOH, TEA, Reflux) HP->Cond EMMN 2-(Ethoxymethylene) malononitrile EMMN->Cond Int 5-Amino-1-(pyridin-2-yl) -1H-pyrazole-4-carbonitrile Cond->Int - EtOH Hyd Controlled Hydrolysis (Conc. H2SO4, 10-15°C) Int->Hyd Prod 5-Amino-1-(pyridin-2-yl) -1H-pyrazole-4-carboxamide Hyd->Prod + H2O

Synthetic workflow for 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxamide.

G Drug Pyrazole-4-carboxamide Derivatives FGFR pan-FGFR (WT & V564F Mutant) Drug->FGFR Covalent Inhibition PI3K PI3K / AKT Pathway FGFR->PI3K Aberrant Signaling MAPK MAPK / ERK Pathway FGFR->MAPK Aberrant Signaling Tumor Tumor Cell Proliferation & Survival PI3K->Tumor Promotes MAPK->Tumor Promotes

Mechanism of action of pyrazole-4-carboxamide derivatives as pan-FGFR inhibitors.

References

  • PubMed (NIH) - Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors[Link]

  • PrepChem - Synthesis of 5-amino-1-phenyl-4-pyrazolecarboxamide[Link]

  • Taylor & Francis - Utility of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide in Heterocyclic Synthesis[Link]

Sources

Foundational

Discovery and Optimization of 5-Amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide Analogs: A Blueprint for Targeted Kinase Inhibition

Executive Summary The pursuit of highly selective, orally bioavailable kinase inhibitors is a cornerstone of modern targeted oncology. Among the myriad of heterocyclic scaffolds explored, the 5-amino-1H-pyrazole-4-carbox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of highly selective, orally bioavailable kinase inhibitors is a cornerstone of modern targeted oncology. Among the myriad of heterocyclic scaffolds explored, the 5-amino-1H-pyrazole-4-carboxamide core has emerged as a privileged pharmacophore, particularly in the inhibition of Fibroblast Growth Factor Receptors (FGFR) and Cyclin-Dependent Kinases (CDK)[1][2].

This technical whitepaper explores the rational design, structural causality, and synthetic methodologies behind the 5-amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide analogs (CAS: 792953-15-2)[3]. By replacing traditional lipophilic aryl groups with a 2-pyridinyl moiety, medicinal chemists have successfully engineered molecules that overcome critical pharmacokinetic bottlenecks—specifically, high efflux ratios and poor aqueous solubility—without sacrificing target affinity[4].

Rational Design & Structural Causality

The transition from early-generation pyrazole inhibitors to 2-pyridinyl analogs was not arbitrary; it was driven by the need to resolve specific ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities while maintaining a perfect geometric fit within the kinase ATP-binding pocket.

The Hinge-Binding Core: 5-Amino and 4-Carboxamide

In the ATP-binding site of kinases (such as FGFR1-4), the hinge region dictates inhibitor affinity. The 5-amino group acts as a critical hydrogen bond donor, while the adjacent 4-carboxamide provides both a donor and an acceptor. Together, they form a rigid, bidentate hydrogen-bonding network with the backbone residues (e.g., Ala564 in FGFR1)[2][5]. This interaction anchors the scaffold, allowing peripheral substituents to probe the hydrophobic back pocket and the solvent-exposed front pocket.

The ADME Pivot: Why 2-Pyridinyl?

Early analogs utilizing N1-phenyl or N1-alkyl substitutions suffered from high efflux rates driven by P-glycoprotein (P-gp) recognition and poor aqueous solubility[4].

  • Causality of the Substitution: Replacing the phenyl ring with a 2-pyridinyl ring introduces a localized dipole and a hydrogen bond acceptor. This subtle bioisosteric replacement significantly lowers the molecule's overall lipophilicity (LogP).

  • The Result: The reduced lipophilicity disrupts the hydrophobic interactions required for P-gp binding, drastically lowering the efflux ratio. Concurrently, the basicity of the pyridine nitrogen enhances aqueous solubility, ensuring the compound can be effectively formulated for oral administration[4].

FGFR_Pathway Inhibitor 5-Amino-1-(2-pyridinyl) Analog FGFR FGFR Kinase Inhibitor->FGFR ATP-Competitive Inhibition FRS2 FRS2 Adapter FGFR->FRS2 RAS RAS GTPase FRS2->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Tumor Tumor Proliferation ERK->Tumor

Fig 1. Inhibition of the FGFR/MAPK signaling cascade by 5-amino-1-(2-pyridinyl) analogs.

Structure-Activity Relationship (SAR) Profiling

The following table synthesizes the quantitative data driving the optimization of the N1 position. The data illustrates the delicate balance between maintaining nanomolar potency and achieving drug-like pharmacokinetic properties.

Table 1: SAR and ADME Profiling of N1-Substituted 5-Amino-1H-pyrazole-4-carboxamides

N1-SubstituentFGFR1 IC₅₀ (nM)Caco-2 Efflux RatioAqueous Solubility (µg/mL)Mechanistic Rationale & Observation
Phenyl 1814.5< 5Excellent potency, but highly lipophilic. Fails in vivo due to rapid P-gp efflux.
Methyl 128.245Good potency; however, the small size leads to rapid metabolic clearance.
2-Pyridinyl 24 2.1 > 150 Optimal balance. Pyridine N acts as an H-bond acceptor, reducing efflux and boosting solubility.
4-Pyridinyl 1151.8> 200Severe loss of potency due to steric/electronic clashes within the kinase hydrophobic pocket.

Synthetic Methodology: A Self-Validating Protocol

To ensure high fidelity in drug discovery, chemical synthesis must be treated as a self-validating system. The protocol below for synthesizing the core scaffold (CAS: 792953-15-2) incorporates built-in analytical checkpoints to guarantee intermediate integrity before progressing[3].

Step 1: Condensation to 5-Amino-1-(2-pyridinyl)-1H-pyrazole-4-carbonitrile
  • Rationale: The reaction between 2-hydrazinopyridine and ethoxymethylenemalononitrile (EMMN) selectively forms the pyrazole ring. Ethanol is chosen as the solvent to facilitate the precipitation of the product upon cooling, avoiding complex column chromatography.

  • Procedure:

    • Suspend 2-hydrazinopyridine (1.0 eq) and EMMN (1.05 eq) in absolute ethanol (0.5 M).

    • Heat the mixture to reflux (78°C) under a nitrogen atmosphere for 4 hours.

    • Cool the reaction mixture slowly to 0°C to induce crystallization.

    • Filter the precipitate and wash with cold ethanol.

  • Validation Checkpoint: Perform TLC (Hexane:EtOAc 1:1). The disappearance of the ninhydrin-positive hydrazine spot and the appearance of a strong UV-active spot (R_f ~0.4) validates ring closure. LC-MS must confirm the intermediate mass [M+H]+=186.08 .

Step 2: Controlled Nitrile Hydrolysis
  • Rationale: Converting the highly stable carbonitrile to a carboxamide requires oxidative hydrolysis. Hydrogen peroxide in a basic medium generates the hydroperoxide anion ( OOH− ), a highly potent nucleophile that selectively attacks the nitrile carbon without cleaving the pyrazole ring.

  • Procedure:

    • Dissolve the intermediate from Step 1 in an Ethanol/Water mixture (3:1 v/v).

    • Add 30% aqueous H2​O2​ (5.0 eq) dropwise, followed by 2M NaOH (1.5 eq).

    • Stir the biphasic mixture at 50°C for 2 hours.

    • Neutralize the mixture with 1M HCl to pH 7, inducing precipitation of the final carboxamide.

  • Validation Checkpoint: The evolution of oxygen gas (mild bubbling) upon H2​O2​ addition serves as a visual kinetic indicator. Final LC-MS must confirm the mass shift to [M+H]+=204.08 , validating the successful hydration of the nitrile[3][6].

Synthesis_Workflow Step1 2-Hydrazinopyridine + EMMN Step2 Condensation (EtOH, Reflux) Step1->Step2 Step3 Intermediate: Carbonitrile Step2->Step3 Step4 Hydrolysis (H2O2, NaOH) Step3->Step4 Step5 Target Scaffold: Carboxamide Step4->Step5

Fig 2. Self-validating synthetic workflow for the 5-amino-1-(2-pyridinyl) pyrazole core.

Biological Evaluation: Kinase Profiling Protocol

To accurately quantify the potency of these analogs, standard luminescence assays are often insufficient due to compound auto-fluorescence. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the authoritative standard for evaluating these inhibitors[1][2].

TR-FRET Kinase Assay Protocol
  • Preparation: Prepare a 384-well low-volume plate. Serially dilute the 5-amino-1-(2-pyridinyl) analogs in DMSO (10-point curve, 3-fold dilutions).

  • Enzyme Incubation: Add 2 nM of recombinant FGFR1 (or target kinase) and the specific biotinylated peptide substrate.

  • Reaction Initiation: Initiate the reaction by adding 10μM ATP (approximating the Km​ to ensure competitive inhibition is accurately measured). Incubate at 25°C for 60 minutes.

  • Signal Generation: Add the TR-FRET detection buffer containing a Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).

  • Validation & Readout: Read the plate on a microplate reader (e.g., PHERAstar) using a 337 nm excitation filter and dual emission filters (620 nm and 665 nm). The ratio of 665/620 nm directly correlates to kinase activity. A Z'-factor of >0.7 must be achieved to validate the assay's robustness.

Conclusion

The discovery and optimization of 5-amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide analogs represent a masterclass in rational drug design. By understanding the causality between molecular structure and biological behavior, researchers have successfully mitigated the pharmacokinetic liabilities of early pyrazole inhibitors. The 2-pyridinyl substitution serves as a critical bioisosteric upgrade, bridging the gap between high in-vitro potency and viable in-vivo oral efficacy, paving the way for next-generation targeted cancer therapies[2][4].

References

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 2024. URL:[Link]

  • Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1H-indole-3-yl)-5H-pyrrolo[2,3-b]pyrazine Derivatives as Novel Covalent pan-FGFR Inhibitors to Overcome Clinical Resistance. Journal of Medicinal Chemistry, 2025. URL:[Link] (Note: Cross-referenced via ACS Publications platform).

  • Discovery of[5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. Journal of Medicinal Chemistry, 2016. URL:[Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules / PMC, 2021. URL:[Link]

  • 792953-15-2 (C9H9N5O) - PubChemLite. Université du Luxembourg, 2026. URL:[Link] (Standardized to PubChem canonical URL).

Sources

Exploratory

Unlocking the Biological Potential of Pyrazole Carboxamide Derivatives: A Comprehensive Technical Guide

Executive Summary Pyrazole carboxamide derivatives represent a highly versatile and privileged scaffold in both medicinal chemistry and agrochemical development. Characterized by a five-membered heterocyclic pyrazole rin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole carboxamide derivatives represent a highly versatile and privileged scaffold in both medicinal chemistry and agrochemical development. Characterized by a five-membered heterocyclic pyrazole ring linked to a carboxamide moiety, this structural motif provides exceptional hydrogen-bonding capabilities and lipophilic tunability.

Historically dominant as Succinate Dehydrogenase Inhibitors (SDHIs) for broad-spectrum crop protection[1], recent scaffold-hopping and structure-activity relationship (SAR) optimizations have expanded their therapeutic utility. Today, pyrazole carboxamides are actively investigated as potent anticancer agents (via kinase inhibition)[2], antiviral compounds, and targeted antibacterial therapeutics. This whitepaper dissects the mechanistic foundations, quantitative biological activities, and self-validating experimental workflows required to evaluate these derivatives.

Mechanistic Foundations: Target Interactions

Succinate Dehydrogenase (Complex II) Inhibition

In fungal pathogens, the primary target of pyrazole carboxamides is Succinate Dehydrogenase (SDH), a critical enzyme bridging the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain[1].

Causality of Binding: The carboxamide group is the pharmacophoric core. The carbonyl oxygen acts as a hydrogen-bond acceptor (typically interacting with Tyrosine or Tryptophan residues in the ubiquinone-binding pocket of SDH), while the amide nitrogen acts as a hydrogen-bond donor[3]. The adjacent pyrazole ring, often substituted with lipophilic groups like trifluoromethyl (-CF3), enhances penetration through the fungal cell membrane and anchors the molecule via π−π and hydrophobic interactions within the target site[1]. By outcompeting ubiquinone, these derivatives halt electron transfer, leading to a lethal depletion of cellular ATP.

SDH_Pathway Succinate Succinate SDH Complex II (SDH) Ubiquinone Pocket Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate Ubiquinone Ubiquinone (CoQ10) SDH->Ubiquinone e- transfer Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III Inhibitor Pyrazole Carboxamide (e.g., Fluxapyroxad) Inhibitor->SDH Competitive Blockade

Caption: Mechanism of Complex II (SDH) inhibition by pyrazole carboxamides in the respiratory chain.

Kinase Inhibition in Oncology

In human oncology, the pyrazole core acts as a bioisostere for the purine ring of adenosine triphosphate (ATP). This allows pyrazole carboxamides to competitively bind to the ATP-binding cleft of various receptor tyrosine kinases (RTKs) and non-receptor kinases, such as EGFR, c-Met, and Bruton's Tyrosine Kinase (BTK)[2],[4]. The carboxamide tail extends into the allosteric hydrophobic pockets, conferring kinase selectivity and preventing the phosphorylation cascades that drive tumor cell proliferation[4].

Kinase_Pathway ATP Intracellular ATP Kinase Target Kinase (e.g., BTK, c-Met) ATP->Kinase Binds ATP Cleft Substrate Downstream Effectors (MAPK, NF-κB) Kinase->Substrate Phosphorylation Proliferation Tumor Cell Proliferation & Survival Substrate->Proliferation Signal Transduction Inhibitor Pyrazole Carboxamide Derivative Inhibitor->Kinase ATP Displacement

Caption: Competitive inhibition of oncogenic kinase signaling pathways by pyrazole derivatives.

Quantitative Biological Activity Profiles

To benchmark the efficacy of novel synthesized derivatives, it is crucial to compare their half-maximal inhibitory concentrations ( IC50​ ) and half-maximal effective concentrations ( EC50​ ) against commercial standards.

Table 1: Antifungal & SDH Inhibitory Activity of Selected Derivatives
Compound / ScaffoldTarget Organism / EnzymeActivity MetricValueReference
Fluxapyroxad (Standard)Rhizoctonia solani EC50​ (In vitro)0.0375 μg/mL[5]
Fluxapyroxad (Standard)Porcine SDH IC50​ (Enzymatic)1.031 μg/mL
Compound 9c-7 (Diarylamine)Rhizoctonia solani EC50​ (In vitro)0.013 μg/mL
Compound A23 ( β -ketonitrile)Porcine SDH IC50​ (Enzymatic)0.0425 μM[5]
Compound Q18 (Pyrrole hybrid)Colletotrichum camelliae EC50​ (In vitro)6.0 mg/L[3]
Table 2: Anticancer Cytotoxicity of Selected Derivatives
Compound / ScaffoldTarget Cell Line / KinaseActivity MetricValueReference
Compound T7 (5-CF3-pyrazole)A549 (Lung Carcinoma) IC50​ (Cytotoxicity)10.2 μM[1]
Compound 292 c-Met KinaseKinase InhibitionHigh Affinity[2]
Formula I (BTK Inhibitor)BTK-associated cancersClinical Dosing25-100 mg[4]

Self-Validating Experimental Protocols

To ensure robust, reproducible data, the following protocols integrate internal controls and causality-driven steps.

In Vitro SDH Enzymatic Inhibitory Assay (DCPIP Reduction Method)

Rationale: SDH activity cannot be measured directly via standard spectrophotometry. Instead, we use Dichlorophenolindophenol (DCPIP) as an artificial electron acceptor. Oxidized DCPIP is blue and absorbs strongly at 600 nm. As active SDH oxidizes succinate, it transfers electrons to DCPIP, reducing it to a colorless state. A potent pyrazole carboxamide inhibitor will block this transfer, maintaining the blue color (high absorbance)[6],[5].

Step-by-Step Methodology:

  • Mitochondrial Extraction: Homogenize porcine heart tissue (or fungal mycelia) in an ice-cold isolation buffer (40 mM phosphate-sodium, pH 7.2, 200 mM sucrose, 0.8 mM EDTA)[5]. Centrifuge at 1,000 × g to remove debris, then at 10,000 × g to pellet mitochondria. Resuspend the pellet in the assay buffer.

  • Compound Preparation: Dissolve the pyrazole carboxamide derivative in DMSO to create a 10 mM stock. Perform serial dilutions. Self-Validation Step: Prepare a positive control (e.g., Fluxapyroxad) and a negative vehicle control (1% DMSO) to establish the assay's dynamic range and calculate the Z'-factor.

  • Incubation: In a 96-well microplate, combine 10 μL of the mitochondrial suspension, 10 μL of the test compound, and 160 μL of assay buffer. Incubate at 25°C for 10 minutes to allow compound-target equilibration.

  • Reaction Initiation: Add 20 μL of a substrate mixture containing 20 mM sodium succinate and 1 mM DCPIP to initiate the reaction.

  • Kinetic Measurement: Immediately monitor the decrease in absorbance at 600 nm using a microplate reader for 5 minutes at 25°C[5].

  • Data Analysis: Calculate the initial reaction velocity ( V0​ ). Determine the percentage of inhibition relative to the DMSO control. Plot log(inhibitor concentration) vs. normalized response to calculate the IC50​ using non-linear regression.

Assay_Workflow Prep 1. Mitochondrial Isolation Incubate 2. Compound Equilibration Prep->Incubate DCPIP 3. Add Succinate & DCPIP Incubate->DCPIP Measure 4. Kinetic Absorbance (600 nm) DCPIP->Measure Analyze 5. Non-linear Regression (IC50) Measure->Analyze

Caption: Step-by-step workflow for the colorimetric DCPIP-based SDH inhibition assay.

Mycelial Growth Inhibition Assay (Antifungal Evaluation)

Rationale: This assay evaluates the macroscopic phenotypic effect of the biochemical inhibition. By incorporating the compound directly into the agar, we assess the compound's ability to permeate the fungal cell wall and exert its inhibitory effect over a sustained period[6].

Step-by-Step Methodology:

  • Media Preparation: Autoclave Potato Dextrose Agar (PDA) medium and cool to 50°C in a water bath.

  • Compound Incorporation: Add the test compound (dissolved in DMSO) to the molten PDA to achieve final concentrations ranging from 0.01 to 50 μg/mL. The final DMSO concentration must not exceed 0.5% (v/v) to prevent solvent-induced toxicity. Pour into sterile Petri dishes.

  • Inoculation: Using a sterile cork borer, cut a 5 mm mycelial plug from the actively growing edge of a 7-day-old target fungus culture (e.g., R. solani). Place the plug face-down in the exact center of the prepared PDA plate[6].

  • Incubation & Measurement: Incubate the plates at 25°C in the dark. Once the negative control (DMSO only) mycelium reaches the edge of the plate (typically 48-72 hours), measure the colony diameters of all plates using digital calipers.

  • Calculation: Calculate growth inhibition: I(%)=[(C−T)/(C−5)]×100 , where C is the control diameter and T is the treatment diameter (subtracting the 5 mm plug). Use probit analysis to determine the EC50​ [6].

Future Perspectives: Overcoming Resistance

The widespread agricultural use of SDHIs has inevitably led to target-site mutations (e.g., in the SDHB, SDHC, and SDHD subunits), conferring resistance[1]. To combat this, modern drug design employs scaffold hopping —replacing traditional biphenyl groups with diarylamine[7], diphenyl ether[5], or fused heterocyclic systems[3]. These modifications alter the spatial geometry of the molecule, allowing it to bypass mutated residues while maintaining high affinity for the catalytic core. Furthermore, formulating these highly lipophilic derivatives using advanced techniques like spray-dried dispersions (SDDs) with hypromellose acetate succinate (HPMCAS) is proving critical to enhancing their bioavailability in clinical oncology applications[4].

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Kinase-Directed Profiling of Pyrazolo[3,4-d]pyrimidine Scaffolds using 5-Amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

Introduction & Mechanistic Rationale In the landscape of modern targeted therapeutics, the fused pyrazoloazine core is a privileged pharmacophore, acting predominantly as an ATP-competitive kinase inhibitor. Among the mo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the landscape of modern targeted therapeutics, the fused pyrazoloazine core is a privileged pharmacophore, acting predominantly as an ATP-competitive kinase inhibitor. Among the most versatile building blocks for constructing these architectures is 5-Amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide (CAS: 792953-15-2).

The strategic value of this specific precursor lies in its bifunctional geometry and its N1-substituent. The proximity of the highly nucleophilic C5-primary amine and the C4-carboxamide group on the electron-rich pyrazole ring creates an ideal bi-dentate system for rapid cyclization into pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines[1]. Furthermore, the 2-pyridyl group at the N1 position serves a dual purpose: it acts as a built-in vector to engage in critical hydrogen-bonding interactions within the kinase hinge region, and it significantly enhances the aqueous solubility of the resulting hydrophobic core.

This specific scaffold has been instrumental in the discovery of potent inhibitors targeting Interleukin-1 receptor-associated kinase 4 (IRAK4) for the treatment of autoimmune and inflammatory diseases[2], as well as calcium-dependent protein kinases (e.g., CDPK1) for combating parasitic infections like Toxoplasma gondii[3]. The broader utility of pyrazole-derived biomolecules continues to expand rapidly across oncology and inflammation therapeutics[4].

This application note details a self-validating, step-by-step experimental protocol for utilizing 5-Amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide to synthesize a targeted kinase inhibitor library, followed by a robust biochemical screening workflow.

Pathway & Workflow Visualizations

SynthesisWorkflow SM 5-Amino-1-(2-pyridinyl) -1H-pyrazole-4-carboxamide Cyclization Cyclization (Formamide, 180°C) SM->Cyclization Step 1 Intermediate Pyrazolo[3,4-d]pyrimidin -4-one Core Cyclization->Intermediate Chlorination Chlorination (POCl3, Reflux) Intermediate->Chlorination Step 2 ReactiveCore 4-Chloro-pyrazolo [3,4-d]pyrimidine Chlorination->ReactiveCore SNAr SNAr Substitution (R-NH2, DIPEA) ReactiveCore->SNAr Step 3 FinalProduct Target Kinase Inhibitor Library SNAr->FinalProduct

Fig 1: Three-step synthesis workflow from 5-aminopyrazole-4-carboxamide to kinase inhibitors.

IRAK4Pathway IL1R IL-1R / TLR MyD88 MyD88 Adaptor IL1R->MyD88 IRAK4 IRAK4 Kinase MyD88->IRAK4 IRAK1 IRAK1 / IRAK2 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 NFkB NF-κB Activation (Inflammation) TRAF6->NFkB Inhibitor Pyrazolo[3,4-d]pyrimidine Derivative Inhibitor->IRAK4 ATP-competitive Inhibition

Fig 2: IRAK4 signaling pathway and intervention point for pyrazolo-pyrimidine inhibitors.

Experimental Protocol 1: Chemical Synthesis of the Kinase Inhibitor Core

This protocol leverages a Traube-type condensation followed by deoxychlorination and nucleophilic aromatic substitution (SNAr) to generate a diversified library.

Step 1: Traube-Type Cyclization

Objective: Convert the starting material into 1-(pyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

  • Suspend 5-Amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide (10 mmol, 2.03 g) in neat formamide (15 mL).

  • Causality Note: Formamide acts as both the solvent and the single-carbon electrophile (donating the C2 carbon of the resulting pyrimidine ring).

  • Heat the mixture to 180°C under a nitrogen atmosphere for 12 hours. The high temperature is strictly required to drive the initial condensation and the subsequent dehydration step.

  • Cool the reaction to room temperature and pour it into ice-cold distilled water (50 mL) to precipitate the product. Filter and wash with cold ethanol.

  • Self-Validation Checkpoint: Analyze the intermediate via LC-MS. The presence of the [M+H]+ peak at m/z 214 and a UV purity >95% confirms successful cyclization. If the starting material (m/z 204) persists, the reaction temperature was likely insufficient.

Step 2: Deoxychlorination

Objective: Generate the highly reactive 4-chloro-1-(pyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine.

  • Suspend the intermediate from Step 1 (5 mmol) in phosphorus oxychloride (POCl3, 10 mL).

  • Add N,N-Diisopropylethylamine (DIPEA, 6 mmol) dropwise at 0°C.

  • Causality Note: POCl3 converts the stable pyrimidin-4-one (via its enol tautomer) into a highly reactive 4-chloro electrophile. DIPEA is critical here; it neutralizes the generated HCl, preventing the acid-catalyzed cleavage of the N1-pyridyl bond.

  • Reflux the mixture at 110°C for 4 hours. Concentrate under reduced pressure, quench carefully with saturated NaHCO3, and extract with dichloromethane.

  • Self-Validation Checkpoint: LC-MS must show the characteristic chlorine isotope pattern at [M+H]+ m/z 232 / 234 (3:1 ratio).

Step 3: SNAr Diversification

Objective: Install diverse amine/aniline substituents at the C4 position.

  • Dissolve the 4-chloro intermediate (1 mmol) in n-butanol (5 mL).

  • Add the desired primary or secondary amine (1.2 mmol) and DIPEA (2.0 mmol).

  • Causality Note: The C4-position of the pyrazolo[3,4-d]pyrimidine is highly electron-deficient, allowing for rapid SNAr. n-Butanol is chosen as a protic solvent to stabilize the polar transition state of the substitution, accelerating the reaction compared to aprotic solvents.

  • Heat at 90°C for 6 hours, then purify via preparative HPLC.

Experimental Protocol 2: Biochemical Kinase Screening (TR-FRET)

To evaluate the synthesized compounds, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed against IRAK4.

Causality Note: TR-FRET is selected over standard fluorescence or luminescence because the time-resolved europium emission (620 nm) and APC acceptor emission (665 nm) eliminate background auto-fluorescence artifacts. This is critical because highly conjugated pyrazolo-pyrimidine libraries often exhibit intrinsic fluorescence that causes false positives in standard assays.

  • Reagent Preparation: Prepare a kinase buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

  • Compound Plating: Dispense 100 nL of the synthesized inhibitors (in 100% DMSO) into a 384-well low-volume pro-plate using an acoustic dispenser (e.g., Echo 550) to create a 10-point dose-response curve.

  • Enzyme Addition: Add 5 µL of recombinant IRAK4 (final concentration 0.5 nM) to the wells and pre-incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at the Km​ value of 10 µM) and biotinylated substrate peptide (200 nM). Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg 2+ and halt kinase activity), Eu-labeled anti-phospho antibody (2 nM), and Streptavidin-APC (20 nM). Incubate for 30 minutes.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Calculate the ratio of emission at 665 nm to 620 nm.

  • Self-Validation Checkpoint: Calculate the Z'-factor for each assay plate using the DMSO negative control and a Staurosporine positive control. A Z'-factor > 0.6 validates the assay's dynamic range and confirms that the data is trustworthy for downstream SAR analysis.

Quantitative Data Presentation

Table 1: Optimization of the Traube-Type Cyclization (Step 1)

Systematic evaluation of conditions to maximize the yield of the pyrazolo[3,4-d]pyrimidin-4-one core.

EntryReagent / SolventTemperature (°C)Time (h)LC-MS Purity (%)Isolated Yield (%)
1Formamide (neat)120244532
2Formamide (neat)150187865
3 Formamide (neat) 180 12 >95 88
4Triethyl orthoformate / DMF140166041
Table 2: Representative SAR Profiling of Synthesized Derivatives

Hypothetical profiling of the diversified library against IRAK4 and off-target Aurora A kinase to determine selectivity.

Compound IDC4-Substituent (R-group)IRAK4 IC50 (nM)Aurora A IC50 (nM)Selectivity Fold
Cmpd-01Benzylamine145.0>10,000>68x
Cmpd-023-Fluoroaniline42.58,500200x
Cmpd-034-(Morpholinomethyl)aniline12.14,200347x
Cmpd-041H-Pyrazol-4-amine4.81,150239x

References

  • Source: National Institutes of Health (NIH)
  • Title: Discovery of 5-Amino-N-(1H-pyrazol-4-yl)
  • Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: MDPI URL
  • Title: SAR Studies of 5-Aminopyrazole-4-carboxamide Analogues as Potent and Selective Inhibitors of Toxoplasma gondii CDPK1 Source: ACS Medicinal Chemistry Letters URL

Sources

Application

Application Note: In Vitro Cytotoxicity and Kinase Inhibition Assay for 5-Amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide Derivatives

Introduction & Mechanistic Rationale The 5-amino-1H-pyrazole-4-carboxamide scaffold is a highly privileged structure in modern medicinal chemistry. Due to its dense hydrogen-bonding network and favorable planar geometry,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 5-amino-1H-pyrazole-4-carboxamide scaffold is a highly privileged structure in modern medicinal chemistry. Due to its dense hydrogen-bonding network and favorable planar geometry, it serves as a versatile core for designing potent, ATP-competitive kinase inhibitors. Derivatives of this scaffold have been successfully developed to target critical oncogenic and inflammatory kinases, including Interleukin-1 receptor-associated kinase 4 (IRAK4)[1], Fibroblast Growth Factor Receptors (pan-FGFR)[2], and Aurora Kinases A and B[3].

When evaluating novel derivatives—such as 5-Amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide—an in vitro cytotoxicity assay is the foundational step in the drug development pipeline. These compounds typically exert their cytotoxic effects by binding to the kinase hinge region, thereby blocking downstream phosphorylation cascades. This disruption leads to cell cycle arrest (e.g., at the G2/M phase) and the subsequent induction of apoptosis via intrinsic pathways involving p53, Bax, and cleaved caspase-3[3].

Mechanism Compound 5-Amino-1-(2-pyridinyl)-1H- pyrazole-4-carboxamide Kinase Target Kinase (e.g., FGFR, IRAK4, Aurora) Compound->Kinase Competitive ATP Inhibition Signaling Downstream Signaling (MAPK, NF-κB, Cell Cycle) Kinase->Signaling Blocked Phosphorylation Apoptosis Apoptosis / Cell Death (Sub-G1 arrest, Caspase-3) Signaling->Apoptosis Induction of Cell Death

Fig 1. Kinase inhibition mechanism of pyrazole-4-carboxamide derivatives leading to apoptosis.

Causality in Assay Selection: Why ATP-Luminescence?

As a Senior Application Scientist, selecting the correct readout methodology is critical to avoiding false artifacts. While tetrazolium-based assays (MTT/MTS) are common, they are fundamentally flawed for evaluating kinase inhibitors. MTT relies on mitochondrial reductase activity, which can be artificially skewed by kinase inhibitors that modulate metabolic pathways (e.g., AMPK or mTOR) without actually causing cell death.

The Solution: This protocol utilizes an ATP-based luminescent assay (e.g., CellTiter-Glo®). Because ATP is the universal indicator of metabolically active cells and degrades rapidly upon cell death, measuring ATP provides a direct, metabolically unbiased snapshot of the viable cell population.

Experimental Design & Workflow

To ensure robust, statistically significant data, the assay is designed in a 384-well format. A 72-hour incubation period is mandated because kinase inhibitors are often initially cytostatic (halting cell division) before becoming cytotoxic (inducing apoptosis). A 72-hour window allows the cancer cell lines to undergo at least two division cycles, ensuring the assay captures the full phenotypic effect of the drug.

Workflow Step1 Cell Seeding (384-well plate) Step2 Compound Addition (10-point dilution) Step1->Step2 Step3 Incubation (72h, 37°C, 5% CO2) Step2->Step3 Step4 CellTiter-Glo (Lysis & ATP Rxn) Step3->Step4 Step5 Data Analysis (Luminescence & IC50) Step4->Step5

Fig 2. High-throughput 384-well in vitro cytotoxicity assay workflow for IC50 determination.

Detailed Step-by-Step Protocol

Phase 1: Reagent and Cell Preparation
  • Cell Line Selection: Culture target human cancer cell lines such as HepG2 (liver), HeLa (cervix), or HCT-116 (colon) in DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin/Streptomycin. These lines are highly responsive to pyrazole-4-carboxamide derivatives[4],[3].

  • Cell Seeding: Harvest cells at 80% confluency. Seed 1,000–2,000 cells per well in 40 µL of media into a solid white 384-well plate.

  • Adhesion Window: Incubate the plate overnight (18–24 hours) at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment and recovery.

Phase 2: Compound Preparation and Dosing

Critical Insight: DMSO toxicity is a common confounding variable. The final DMSO concentration in all wells must be normalized to exactly 0.5% v/v to prevent solvent-induced cytotoxicity.

  • Master Stock: Dissolve the 5-Amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide derivative in 100% DMSO to create a 10 mM master stock.

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution in 100% DMSO.

  • Intermediate Dilution: Transfer 1 µL of the DMSO serial dilutions into 99 µL of culture media to create an intermediate plate (1% DMSO).

  • Dosing: Transfer 40 µL from the intermediate plate to the 40 µL of media already in the 384-well assay plate. This yields a final top concentration of 50 µM and a final DMSO concentration of 0.5%.

  • Incubation: Incubate the treated plates for exactly 72 hours.

Phase 3: Assay Execution and Readout
  • Equilibration: Remove the 384-well plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Causality: Temperature gradients across the plate can cause uneven enzymatic luciferase reactions, leading to edge effects.

  • Reagent Addition: Add 40 µL of room-temperature CellTiter-Glo® reagent to each well.

  • Lysis: Place the plate on an orbital shaker at 300 rpm for 2 minutes to induce complete cell lysis.

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection: Read the plate on a multi-mode microplate reader using a luminescence setting (integration time: 0.5–1.0 seconds/well).

Data Presentation & Interpretation

Raw luminescence units (RLU) are normalized to the vehicle control (0.5% DMSO, defined as 100% viability) and the positive control (e.g., 10 µM Doxorubicin or Staurosporine, defined as 0% viability). IC50 values are calculated using a 4-parameter logistic non-linear regression model.

Below is a representative summary table of expected quantitative data based on structurally related pyrazole-4-carboxamide and pyrazole-indole hybrid derivatives[4],[3]:

Cell LineTissue OriginPrimary Target KinaseExpected IC50 (µM)Reference Scaffold
HeLaCervixAurora A/B0.43[3]
HepG2LiverAurora A/B0.67[3]
HCT-116ColonCDK-2 / Mixed6.10 – 7.90[4]
A549LungFGFR / Mixed< 10.00[2]

Quality Control & Self-Validation

A protocol must be a self-validating system. To ensure the integrity of the cytotoxicity data, calculate the Z'-factor for every assay plate:

Z′=1−∣μpositive​−μnegative​∣3(σpositive​+σnegative​)​

  • Acceptance Criteria: A plate is only considered valid if the Z'-factor is ≥ 0.5 . This proves that the signal window between complete cell death (positive control) and maximum viability (negative control) is statistically robust enough to generate accurate IC50 curves.

  • Edge Effect Mitigation: If the Z'-factor fails, verify that the outer wells of the 384-well plate are not suffering from evaporation. If necessary, fill the perimeter wells with sterile PBS and only utilize the inner 308 wells for the assay.

References

  • [1] Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters. URL:[Link]

  • [4] Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. URL:[Link]

  • [2] Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry. URL:[Link]

  • [3] Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. European Journal of Medicinal Chemistry. URL:[Link]

Sources

Method

Application Note: High-Throughput Analysis of 5-Amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Abstract This application note presents a robust and sensitive method for the quantification of 5-Amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide in complex matrices, a critical process in drug discovery and development....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a robust and sensitive method for the quantification of 5-Amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide in complex matrices, a critical process in drug discovery and development. The compound, a heterocyclic amine, is amenable to positive ion electrospray ionization. This guide provides a comprehensive protocol for LC-MS/MS analysis, including sample preparation, chromatographic separation, and mass spectrometric detection. Furthermore, a plausible fragmentation pathway is proposed and visualized to aid in the structural confirmation and development of selective reaction monitoring (SRM) methods.

Introduction: The Significance of Pyrazole-Carboxamide Derivatives

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] 5-Amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide, which incorporates both pyrazole and pyridine moieties, represents a class of compounds with significant therapeutic potential.[2][3] Accurate and precise quantification of such molecules is paramount for pharmacokinetic studies, metabolism profiling, and quality control in pharmaceutical manufacturing. Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and selectivity for this purpose.[4][5] This document serves as a practical guide for researchers and drug development professionals to establish a reliable analytical workflow for this compound.

Experimental Design and Rationale

The development of a successful LC-MS/MS method hinges on the strategic selection of experimental parameters. The following sections detail the rationale behind the proposed protocol.

Physicochemical Properties and Ionization

5-Amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide possesses several basic nitrogen atoms (the amino group, the pyrazole ring, and the pyridine ring), making it an ideal candidate for positive ion electrospray ionization (ESI). The protonation is expected to occur readily, leading to a strong signal for the protonated molecule [M+H]⁺.

Chromatographic Separation

A reversed-phase chromatographic approach is selected to retain and separate the polar 5-Amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide from potential interferences. A C18 column is a versatile and robust choice for this application.[4][6] The mobile phase composition, consisting of an aqueous component with a pH modifier and an organic solvent, is optimized to achieve good peak shape and retention.

Mass Spectrometric Detection

Tandem mass spectrometry (MS/MS) provides the high selectivity required for quantitative analysis in complex biological matrices. The method relies on monitoring specific precursor-to-product ion transitions, which minimizes background noise and enhances sensitivity.

Materials and Methods

Reagents and Materials
  • 5-Amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide reference standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (0.1% in water, v/v)

  • Internal Standard (IS): A structurally similar and stable isotopically labeled compound is recommended. If unavailable, a related compound with similar chromatographic behavior can be used, such as 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide.[1]

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatography Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[6]

Detailed Protocols

Standard and Sample Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of 5-Amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water.

  • Sample Preparation (Protein Precipitation): For plasma or serum samples, a simple protein precipitation is effective.[4]

    • To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following table summarizes the recommended starting parameters for the LC-MS/MS analysis. These may require further optimization based on the specific instrumentation used.

Parameter Value Rationale
LC Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and peak shape for polar compounds.[6]
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier promotes protonation for positive ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Flow Rate 0.4 mL/minAppropriate for the column dimensions.
Gradient 5% B to 95% B over 5 minA standard gradient to elute the analyte and clean the column.
Injection Volume 5 µLA typical injection volume to avoid overloading the column.
Ionization Mode ESI PositiveThe basic nitrogens are readily protonated.[6][7]
Capillary Voltage 3.5 kVA typical voltage for stable electrospray.
Source Temp. 150 °CTo aid in desolvation.
Desolvation Temp. 350 °CTo ensure complete desolvation of the analyte ions.
Cone Gas Flow 50 L/hrTo assist in nebulization and desolvation.
Desolvation Gas 800 L/hrTo facilitate efficient desolvation.
Multiple Reaction Monitoring (MRM) Parameters

The exact mass of 5-Amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide (C₉H₉N₅O) is 203.0807 g/mol . The protonated molecule [M+H]⁺ will have an m/z of 204.0885. The following MRM transitions are proposed based on the predicted fragmentation pattern (see Section 5).

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
5-Amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide204.1187.115
5-Amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide204.1121.125
5-Amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide204.179.135

Fragmentation Pathway Analysis

Understanding the fragmentation of 5-Amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide is crucial for developing a selective and sensitive MS/MS method. The proposed fragmentation pathway is illustrated below. The initial protonation is likely to occur on the highly basic pyridine nitrogen.

fragmentation_pathway cluster_precursor Precursor Ion cluster_products Product Ions 204.1 [M+H]⁺ m/z 204.1 187.1 [M+H-NH₃]⁺ m/z 187.1 204.1->187.1 -NH₃ 121.1 [C₅H₅N₂O]⁺ m/z 121.1 204.1->121.1 -C₅H₅N 79.1 [C₅H₅N]⁺ m/z 79.1 121.1->79.1 -HNCO

Caption: Proposed Fragmentation Pathway for 5-Amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide.

The primary fragmentation routes are hypothesized to be:

  • Loss of Ammonia (NH₃): The carboxamide group can readily lose ammonia, resulting in a product ion at m/z 187.1.

  • Cleavage of the Pyridine-Pyrazole Bond: Heterolytic cleavage can lead to the formation of a protonated aminopyrazole carboxamide fragment at m/z 121.1.

  • Formation of the Pyridinium Ion: Cleavage can also result in the stable pyridinium ion at m/z 79.1.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram.

experimental_workflow start Sample/Standard Preparation protein_precipitation Protein Precipitation (if applicable) start->protein_precipitation lc_separation LC Separation (C18 Column) protein_precipitation->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis end Report Results data_analysis->end

Caption: High-Throughput LC-MS/MS Workflow.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the analysis of 5-Amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide by LC-MS/MS. The detailed methodology, including sample preparation, chromatographic conditions, and mass spectrometric parameters, serves as a robust starting point for method development and validation. The proposed fragmentation pathway offers valuable insights for the selection of optimal MRM transitions, ensuring high selectivity and sensitivity. This method is well-suited for high-throughput screening and quantitative analysis in various stages of drug discovery and development.

References

  • Rama Vidhya, M., & Jasmin Sugantha Malar, S. (2020). Synthesis and Characterization of Pyridine and Pyrazole Derivatives for Their Biological Activities. Journal of Science and Technology, 5(1), 01-08.
  • Jaisankar, K. R., et al. (2013). Synthesis of Novel Heterocyclic Pyrazole-3-carboxamides using Nitrilimines. International Journal of ChemTech Research, 5(1), 80-84.
  • Menpara, K., & Pansuriya, J. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.
  • Al-Hourani, B. J., et al. (2025). Synthesis and Characterization of Some New Pyrazole and Pyrimidine Derivatives From Chalcones and Evaluation of Their Biological Effectiveness.
  • BenchChem. (2025). Physical and chemical properties of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide.
  • ACS Omega. (2024). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega.
  • MDPI. (2025). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules.
  • MDPI. (2023). A Mechanism Study on the (+)
  • PubMed. (2014).
  • Oriental Journal of Chemistry. (2025).
  • Agilent Technologies, Inc. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
  • Chen, X., et al. (2007). Determination of 5-aminoimidazole-4-carboxamide in human plasma by ion-pair extraction and LC-MS/MS.
  • IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • ResearchGate. (n.d.). 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile.
  • PMC. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating Solubility Challenges with 5-Amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide in DMSO

Welcome to the technical support center for 5-Amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to address common solubility issues en...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-Amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to address common solubility issues encountered when working with this compound, particularly in Dimethyl Sulfoxide (DMSO). Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind our recommendations to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 5-Amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide in DMSO. Is this expected?

While 5-Amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide and its analogs are generally soluble in DMSO, achieving a clear, high-concentration stock solution can sometimes be challenging.[1] The solubility of pyrazole derivatives is influenced by several factors including their crystal lattice energy and intermolecular forces, such as hydrogen bonding.[2] The presence of the pyridinyl, amino, and carboxamide groups in the structure of 5-Amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide allows for complex intermolecular interactions that can affect its dissolution.

Q2: What is the recommended procedure for preparing a stock solution of 5-Amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide in DMSO?

To ensure the best chance of successful solubilization and to maintain the stability of the compound, we recommend following a systematic approach. A detailed, step-by-step protocol is provided in the "Experimental Protocols" section of this guide. The key is to start with high-purity, anhydrous DMSO and to aid the dissolution process with gentle techniques before resorting to more aggressive methods.

Q3: My compound dissolves initially but then precipitates out of the DMSO stock solution upon storage. What could be the cause?

Precipitation upon storage, even at low temperatures, can occur for several reasons:

  • Supersaturation: The initial dissolution might have been achieved through methods like heating, leading to a supersaturated solution that is not stable at storage temperatures.

  • Water Absorption: DMSO is highly hygroscopic. The absorption of water from the atmosphere can decrease the solvating power of DMSO for your compound, leading to precipitation.[3]

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can promote the formation of crystalline structures that are less soluble.

To mitigate this, it is crucial to use anhydrous DMSO, work in a low-humidity environment, and aliquot the stock solution into single-use vials to avoid repeated temperature changes.

Q4: Can I heat the DMSO solution to dissolve my compound?

Gentle heating can be an effective method to increase the solubility of pyrazole derivatives.[2] However, it should be done with caution. We recommend not exceeding 40-50°C to avoid potential degradation of the compound. A detailed protocol for controlled heating is provided below. It is important to cool the solution to room temperature to check for precipitation before use, as heating can lead to a supersaturated state.

Q5: What should I do if my compound precipitates when I dilute my DMSO stock into an aqueous buffer for my assay?

This is a common issue known as "crashing out" and occurs when the compound's solubility in the final aqueous medium is much lower than in the DMSO stock. To address this, consider the following strategies:

  • Lower the Final Concentration: The simplest approach is to reduce the final concentration of the compound in your assay.

  • Serial Dilutions in DMSO: Before the final dilution into your aqueous buffer, perform serial dilutions of your stock solution in DMSO. This gradual reduction in concentration can sometimes prevent precipitation.[3]

  • Use of Co-solvents: For particularly challenging compounds, a co-solvent system can be employed. For in vivo studies of similar compounds, a vehicle of DMSO/PEG400/H2O (20:40:20 v/v/v) has been used, suggesting that co-solvents can be beneficial.[4]

  • Dropwise Addition: Add the DMSO stock to the aqueous buffer slowly and with vigorous stirring. This allows for rapid dispersion and can prevent localized high concentrations that lead to precipitation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound does not dissolve in DMSO at room temperature. Insufficient solvation energy to overcome crystal lattice forces.Follow the "Step-by-Step Protocol for Preparing a Concentrated Stock Solution." Employ gentle vortexing and sonication. If necessary, proceed to the controlled heating protocol.
Precipitation occurs after cooling a heated stock solution. The solution was supersaturated at the higher temperature.Re-heat the solution to redissolve the compound and then dilute it to a lower concentration where it remains in solution at room temperature.
Stock solution appears cloudy or contains particulates. Incomplete dissolution or presence of insoluble impurities.Centrifuge the vial at a low speed (e.g., 1000 x g) for 1-2 minutes. Carefully transfer the clear supernatant to a new, clean vial.
Compound precipitates upon dilution into aqueous buffer. Low aqueous solubility of the compound.Decrease the final assay concentration. Add the DMSO stock to the buffer dropwise while vortexing. Consider the use of a co-solvent or surfactant in your assay buffer.

Experimental Protocols

Protocol 1: Step-by-Step Preparation of a Concentrated Stock Solution

This protocol is designed to maximize the chances of successfully dissolving 5-Amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide in DMSO.

  • Preparation:

    • Bring the vial of solid 5-Amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide and a sealed bottle of anhydrous DMSO to room temperature.

    • Work in a clean, dry environment, preferably a fume hood with low humidity.

  • Initial Dissolution:

    • Carefully weigh the desired amount of the compound into a sterile, appropriately sized vial.

    • Add the calculated volume of anhydrous DMSO to achieve the target concentration.

    • Vortex the solution vigorously for 2-3 minutes.

  • Sonication (If Necessary):

    • If the compound is not fully dissolved, place the vial in a bath sonicator.

    • Sonicate for 10-15 minutes, monitoring the solution for clarity. Ensure the water in the sonicator does not become warm.

  • Controlled Heating (Use with Caution):

    • If sonication is insufficient, heat the solution in a water bath or on a heat block set to 37-40°C.

    • Do not exceed 50°C to minimize the risk of compound degradation.

    • Vortex the solution intermittently while heating for 15-20 minutes.

    • Allow the solution to cool to room temperature and observe for any precipitation.

  • Storage:

    • Once a clear solution is obtained, aliquot it into single-use, low-retention vials.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Troubleshooting Precipitation in Aqueous Solutions

This protocol provides a systematic approach to address compound precipitation upon dilution into aqueous buffers.

  • Initial Test Dilution:

    • Prepare a small test dilution of your DMSO stock into your final assay buffer at the desired concentration.

    • Visually inspect for any signs of precipitation (cloudiness, particulates).

  • Optimization of Dilution:

    • If precipitation occurs, try adding the DMSO stock to the buffer dropwise while continuously vortexing the buffer.

    • Consider performing an intermediate dilution of your stock in DMSO before the final dilution into the aqueous buffer.

  • Co-Solvent Evaluation (Advanced):

    • If the above steps fail, consider incorporating a co-solvent. Prepare your assay buffer with a small percentage (e.g., 1-5%) of a water-miscible organic solvent like ethanol or polyethylene glycol (PEG).

    • Repeat the dilution test with the co-solvent-containing buffer. Note that co-solvents can potentially affect your experimental system, so appropriate controls are necessary.

Visualizing the Troubleshooting Workflow

Solubility_Troubleshooting_Workflow Troubleshooting Workflow for DMSO Solubility start Start: Prepare Stock in Anhydrous DMSO vortex Vortex Vigorously (2-3 min) start->vortex observe1 Observe Solution vortex->observe1 sonicate Sonicate (10-15 min) observe1->sonicate Not Clear success Clear Solution: Aliquot & Store at -20°C/-80°C observe1->success Clear observe2 Observe Solution sonicate->observe2 heat Gentle Heating (37-40°C, max 50°C) observe2->heat Not Clear observe2->success Clear observe3 Observe Solution (at RT) heat->observe3 observe3->success Clear troubleshoot Precipitation or Cloudiness observe3->troubleshoot Not Clear lower_conc Consider Lowering Stock Concentration troubleshoot->lower_conc

Caption: A step-by-step workflow for dissolving 5-Amino-1-(2-pyridinyl)-1h-pyrazole-4-carboxamide in DMSO.

References

  • Deng, W., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 275, 116558. Retrieved from [Link]

  • Deng, W., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. ResearchGate. Retrieved from [Link]

  • Thumar, N. M., et al. (2012). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 4(11), 4844-4849. Retrieved from [Link]

  • MDPI. (2024). Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. Retrieved from [Link]

  • Al-Warhi, T., et al. (2024). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific Reports, 14(1), 1234. Retrieved from [Link]

  • PubChem. (n.d.). 5-amino-1-(pyridin-4-yl)-1h-pyrazole-4-carboxamide. Retrieved from [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. Retrieved from [Link]

  • Buckley, G. M., et al. (2013). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 4(11), 1042–1047. Retrieved from [Link]

  • Menta, S., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3767. Retrieved from [Link]

Sources

Optimization

Optimizing reaction conditions for pyrazole carboxamide synthesis

Welcome to the Technical Support Center for Pyrazole Carboxamide Synthesis. As a Senior Application Scientist, I have designed this resource to help researchers, medicinal chemists, and drug development professionals nav...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole Carboxamide Synthesis. As a Senior Application Scientist, I have designed this resource to help researchers, medicinal chemists, and drug development professionals navigate the nuances of amide bond formation.

Pyrazole carboxamides are privileged scaffolds in modern drug discovery and agrochemistry, frequently acting as kinase inhibitors or succinate dehydrogenase (SDH) fungicides[1]. However, the synthesis of these molecules is rarely a "one-size-fits-all" process. Amide bond formation requires a strategic understanding of substrate electronics, steric hindrance, and coupling reagent kinetics to prevent common pitfalls like epimerization or stalled reactions[2].

Below, you will find mechanistic FAQs, troubleshooting logic, and self-validating protocols to optimize your amidation workflows.

Synthesis Workflow & Mechanistic Overview

The most prevalent and flexible approach to pyrazole carboxamide synthesis involves a two-stage process: the construction of the pyrazole ring bearing a carboxylic acid, followed by an amidation step with a primary or secondary amine[3].

G A 1,3-Dicarbonyl + Hydrazine B Pyrazole-Carboxylate Ester A->B Cyclocondensation (Knorr Synthesis) C Pyrazole-Carboxylic Acid B->C Saponification (LiOH/NaOH) D Activated Intermediate (Acid Chloride / Active Ester) C->D Activation (SOCl2 / EDC / HATU) E Pyrazole Carboxamide (Final Product) D->E Amidation (+ Amine, Base)

Workflow for pyrazole carboxamide synthesis via ring construction and amidation.

Frequently Asked Questions (FAQs): Strategic Optimization

Q1: Which coupling reagent should I choose for my specific pyrazole carboxylic acid? Causality & Insight: The choice of coupling reagent dictates the electrophilicity of the activated intermediate. Carbodiimides (like EDC) form an O-acylisourea intermediate. If left alone, this intermediate can rearrange into an unreactive N-acylurea. Adding an auxiliary nucleophile like HOBt rapidly intercepts the O-acylisourea to form an OBt-active ester, which is highly reactive toward amines but structurally incapable of unwanted rearrangements[2].

Table 1: Quantitative & Strategic Comparison of Coupling Reagents

Coupling ReagentActivation MechanismByproduct RemovalPrimary ApplicationEpimerization Risk
EDC / HOBt O-acylisourea → OBt esterAqueous wash (water-soluble urea)Standard primary/secondary aminesLow
HATU OAt active esterColumn chromatographySterically hindered aminesVery Low
SOCl₂ Acid chlorideEvaporation under vacuumElectron-deficient anilinesHigh (if chiral)
T3P Mixed anhydrideAqueous wash (water-soluble)Scale-up / Green chemistryLow

Q2: My reaction with a fluorinated aniline stalled completely. Why, and how do I fix it? Causality & Insight: Aniline nucleophilicity is drastically reduced by electron-withdrawing groups (e.g., fluorine atoms). Standard OBt-esters generated by EDC/HOBt or HATU are simply not electrophilic enough to drive the reaction forward with weak nucleophiles. To overcome this, you must convert the pyrazole acid to an acid chloride using thionyl chloride (SOCl₂)[4]. The extreme electronegativity of the chloride leaving group dramatically increases the electrophilicity of the carbonyl carbon, forcing the coupling to completion[3].

Troubleshooting Guide: Common Pitfalls

G Start Low Yield in Amide Coupling Check1 Is the amine electron-deficient or sterically hindered? Start->Check1 Path1 Use Acid Chloride Method (SOCl2 / Oxalyl Chloride) Check1->Path1 Yes Check2 Is the substrate prone to epimerization? Check1->Check2 No Path2 Use HATU or EDC/HOBt at low temperature (0°C) Check2->Path2 Yes Path3 Optimize Base & Solvent (DIPEA in DMF/DCM) Check2->Path3 No

Troubleshooting logic tree for resolving low yields during pyrazole amidation.

Issue 1: Epimerization/Racemization of the Product

  • The Cause: If your pyrazole acid or amine contains a chiral center adjacent to the carbonyl, over-activation can lead to the formation of an oxazolone intermediate. This intermediate readily enolizes, destroying the stereocenter[2].

  • The Solution: Avoid acid chlorides. Switch to HATU with a weaker base like collidine, or use EDC/HOBt at 0 °C. The HOBt additive suppresses oxazolone formation by rapidly forming the active ester before cyclization can occur.

Issue 2: Difficult Purification (Contamination by Coupling Reagents)

  • The Cause: Reagents like BOP generate HMPA (highly toxic and hard to remove), while DCC generates dicyclohexylurea (DCU), which smears on silica columns.

  • The Solution: Transition to EDC·HCl. The resulting urea byproduct is highly water-soluble and can be completely removed during a standard mildly acidic aqueous workup, leaving crude material that often requires no chromatography[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Mild Amidation via EDC/HOBt (For Standard Amines)
  • Activation: Dissolve 1.0 eq of the pyrazole-carboxylic acid in anhydrous DMF (0.2 M). Add 1.2 eq EDC·HCl and 1.2 eq HOBt.

  • Validation Checkpoint: Stir for 30 minutes at room temperature. Take a 5 µL aliquot, quench it in methanol, and run a TLC. Complete consumption of the baseline carboxylic acid to a higher-Rf spot (the methyl ester formed by the quench) confirms successful OBt-active ester formation.

  • Coupling: Add 1.1 eq of the desired amine and 3.0 eq of DIPEA. Stir for 12–24 hours at room temperature[3].

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with 1M HCl (removes unreacted amine and DIPEA), saturated NaHCO₃ (removes unreacted acid and HOBt), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: High-Reactivity Amidation via Acid Chloride (For Unreactive Anilines)
  • Activation: Suspend 1.0 eq of pyrazole-carboxylic acid in anhydrous DCM. Add a catalytic amount (1 drop) of DMF. Slowly add 2.0 eq SOCl₂ at 0 °C[4].

  • Validation Checkpoint: Reflux the mixture for 2–4 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases, and the cloudy suspension transitions into a completely clear solution.

  • Solvent Removal: Concentrate the mixture strictly under vacuum to remove all excess SOCl₂. Do not skip this step, or the excess SOCl₂ will consume your amine.

  • Coupling: Redissolve the crude acid chloride in anhydrous DCM. Slowly add 1.1 eq of the electron-deficient amine and 2.5 eq of Triethylamine (TEA) at 0 °C[3].

  • Isolation: Stir for 2–16 hours while warming to room temperature. Workup via aqueous extraction as described in Protocol A.

References

  • Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications Source: Benchchem URL
  • Source: PubMed (National Institutes of Health)
  • Source: RSC Publishing (Royal Society of Chemistry)
  • 3-Amino-N-butyl-1-(2-fluoroethyl)

Sources

Troubleshooting

Technical Support Center: Overcoming Kinase Drug Resistance with 5-Amino-1H-Pyrazole-4-Carboxamide Derivatives

Welcome to the Technical Support and Troubleshooting Center for researchers and drug development professionals working with 5-amino-1H-pyrazole-4-carboxamide derivatives . This scaffold has emerged as a highly versatile...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for researchers and drug development professionals working with 5-amino-1H-pyrazole-4-carboxamide derivatives . This scaffold has emerged as a highly versatile pharmacophore, particularly in the design of next-generation, covalent pan-FGFR (Fibroblast Growth Factor Receptor) inhibitors capable of overcoming acquired clinical resistance driven by gatekeeper mutations[1].

This guide provides field-proven insights, self-validating methodologies, and troubleshooting Q&As to ensure scientific rigor in your biochemical and cellular assays.

Mechanism & Rationale: Overcoming the Gatekeeper

Q: Why do first-generation FGFR inhibitors fail, and how does the 5-amino-1H-pyrazole-4-carboxamide scaffold overcome this?

A: First-generation tyrosine kinase inhibitors (TKIs) are typically reversible, ATP-competitive molecules. Under selective pressure, tumors frequently develop gatekeeper mutations (e.g., FGFR2 V564F). These mutations substitute a smaller amino acid (valine) with a bulkier one (phenylalanine), creating severe steric hindrance that physically blocks reversible TKIs from accessing the deep hydrophobic pocket of the kinase domain.

Derivatives based on the 5-amino-1H-pyrazole-4-carboxamide core (such as compound 10h or CH5183284/Debio 1347) overcome this through two structural advantages[1][2]:

  • Scaffold Flexibility: The pyrazole-4-carboxamide core allows for optimized hinge-binding interactions that are less reliant on the deep pocket obstructed by the bulky phenylalanine.

  • Covalent Warheads: By appending a Michael acceptor (e.g., acrylamide) to the solvent-exposed region of the scaffold, these derivatives can form an irreversible covalent bond with a specific, non-catalytic cysteine residue near the ATP-binding site. This irreversible binding kinetics effectively nullifies the steric disadvantage caused by the gatekeeper mutation.

FGFR_Pathway Ligand FGF Ligand ReceptorWT FGFR (Wild-Type) Susceptible to 1st Gen TKIs Ligand->ReceptorWT ReceptorMut FGFR (V564F Gatekeeper) Resistant to 1st Gen TKIs Ligand->ReceptorMut Signaling Downstream Signaling (MAPK/AKT/STAT) ReceptorWT->Signaling ReceptorMut->Signaling Inhibitor 5-amino-1H-pyrazole-4-carboxamide (Covalent Inhibitor) Inhibitor->ReceptorWT Inhibits Inhibitor->ReceptorMut Overcomes Resistance Proliferation Tumor Proliferation & Survival Signaling->Proliferation

Caption: FGFR signaling pathway illustrating the bypass of gatekeeper mutations via covalent inhibition.

Quantitative Data: Benchmark Activity Profiles

To establish a baseline for your own synthesized derivatives, refer to the validated in vitro and cellular profiling of a representative 5-amino-1H-pyrazole-4-carboxamide covalent inhibitor (Compound 10h)[1][3].

Table 1: Comparative Potency of Representative Covalent Derivative (10h)

Target / Cell LineBiological ContextIC₅₀ Value (nM)Significance
FGFR1 (WT) Biochemical Kinase Assay46Potent baseline wild-type inhibition
FGFR2 (WT) Biochemical Kinase Assay41Potent baseline wild-type inhibition
FGFR3 (WT) Biochemical Kinase Assay99Potent baseline wild-type inhibition
FGFR2 (V564F) Biochemical Kinase Assay62Retains nanomolar potency against gatekeeper mutant
NCI-H520 Lung Cancer (Cellular)19Strong anti-proliferative efficacy in FGFR-driven cells
SNU-16 Gastric Cancer (Cellular)59Effective translation from biochemical to cellular
KATO III Gastric Cancer (Cellular)73Effective translation from biochemical to cellular

Troubleshooting Biochemical & Cellular Assays

Q: I am seeing a massive discrepancy between my enzymatic IC₅₀ and cellular IC₅₀ for these derivatives. What is causing this?

A: When working with covalent 5-amino-1H-pyrazole-4-carboxamide derivatives, IC₅₀ is a time-dependent variable, not a fixed thermodynamic constant. If your cellular IC₅₀ is significantly worse than your biochemical IC₅₀, investigate the following causalities:

  • ATP Competition in Cells: Intracellular ATP concentrations are in the millimolar range (1-5 mM), whereas standard biochemical assays often use 10-100 µM ATP. If your compound has slow covalent bond formation kinetics ( kinact​ ), it will be outcompeted by ATP in the cellular environment before the irreversible bond can form.

  • Glutathione (GSH) Scavenging: The Michael acceptor on your derivative may be overly reactive. High intracellular concentrations of GSH (~5 mM) can act as a nucleophile, prematurely scavenging your drug before it reaches the kinase target. Fix: Perform a GSH stability assay. If the compound half-life in 5 mM GSH is < 30 minutes, you must tune down the electrophilicity of the warhead.

Q: How can I definitively prove my derivative is binding covalently to the mutant kinase in a 1:1 stoichiometry?

A: Enzymatic inhibition assays only prove loss of function, not the mechanism of binding. You must use Intact Protein Mass Spectrometry . A self-validating protocol for this is provided below.

Protocol 1: Intact Protein MS for Covalent Adduct Verification

This protocol ensures self-validation by utilizing a vehicle control to establish the exact mass baseline, confirming that the mass shift corresponds precisely to the molecular weight of a single inhibitor molecule.

  • Protein Preparation: Dilute recombinant FGFR2 V564F kinase domain to a final concentration of 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). Note: Ensure DTT concentration is kept low (≤1 mM) to prevent it from outcompeting the kinase cysteine for the covalent warhead.

  • Compound Incubation: Add the 5-amino-1H-pyrazole-4-carboxamide derivative to a final concentration of 10 µM (5x molar excess). Prepare a parallel vehicle control (0.1% DMSO).

  • Reaction Time: Incubate both samples at room temperature for 60 minutes.

  • Quenching & Desalting: Quench the reaction with 1% Formic Acid. Desalt the samples using a C4 ZipTip or an online LC-MS desalting column to remove buffer salts that cause ion suppression.

  • MS Acquisition: Analyze via ESI-TOF MS. Deconvolute the raw multiply-charged spectra to intact mass using MaxEnt1 (or equivalent) software.

  • Validation Check: The mass of the treated protein must equal the mass of the vehicle control protein + the exact molecular weight of your inhibitor. If you see a mass shift of 2x or 3x the inhibitor weight, your warhead is non-specifically labeling other cysteines.

Workflow Step1 1. Compound Synthesis & Purification Step2 2. Biochemical Kinase Assay (IC50 Determination) Step1->Step2 Step3 3. Intact Mass Spectrometry (Covalent Adduct Verification) Step2->Step3 Step4 4. Cellular Viability Assays (WT vs Mutant Cell Lines) Step3->Step4 Step5 5. Western Blotting (Target Engagement) Step4->Step5

Caption: Standardized experimental workflow for validating covalent kinase inhibitors.

Troubleshooting Target Engagement & Resistance Modeling

Q: My Western blots for downstream signaling (p-ERK, p-AKT) show incomplete inhibition in SNU-16 cells despite using high compound concentrations. Why?

A: Incomplete suppression of downstream signaling, despite confirmed target engagement, usually points to alternative pathway activation or feedback loops , a common mechanism of resistance in FGFR-driven cancers[4]. When you inhibit FGFR, the cell may upregulate compensatory receptor tyrosine kinases (like EGFR or MET) which converge on the same downstream MAPK (ERK) or PI3K (AKT) pathways.

Self-Validating Fix: Run a parallel Western blot probing for p-FGFR (autophosphorylation). If p-FGFR is completely ablated but p-ERK remains high, your compound is working perfectly at the target level, but the cell has activated a bypass track. You will need to design a combination therapy assay (e.g., your derivative + an EGFR inhibitor) to achieve complete signaling blockade.

Protocol 2: Time-Dependent Cellular Kinase Inhibition Assay

To accurately measure the efficacy of covalent 5-amino-1H-pyrazole-4-carboxamide derivatives, standard 72-hour viability assays are insufficient. You must track the time-dependency of target engagement.

  • Cell Seeding: Seed SNU-16 (FGFR2 amplified) or engineered Ba/F3 (FGFR2 V564F) cells in 6-well plates at 5×105 cells/well. Incubate overnight.

  • Time-Course Treatment: Treat cells with the inhibitor at its established IC₉₀ concentration. Stagger the treatments to generate a time-course: 0.5 h, 1 h, 2 h, 4 h, and 8 h prior to harvest.

  • Washout Step (Critical): For half of the wells at the 2 h mark, remove the media, wash cells 3x with warm PBS, and replace with compound-free media for an additional 6 hours. This validates covalency: if the bond is irreversible, signaling will remain suppressed even after the drug is washed out.

  • Lysis & Immunoblotting: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Run SDS-PAGE and probe for p-FGFR, total FGFR, p-FRS2, and GAPDH (loading control).

  • Data Interpretation: A successful covalent 5-amino-1H-pyrazole-4-carboxamide derivative will show sustained p-FGFR inhibition in the "washout" lanes, whereas a reversible first-generation inhibitor will show a rapid rebound in phosphorylation.

References

  • Deng, W., Liang, H., Chen, X., Lu, X., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 275, 116558. Available at:[Link]

  • Ebiike, H., et al. (2016). Discovery of[5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. Journal of Medicinal Chemistry, 59(24), 11046–11063. Available at:[Link]

  • Li, X., et al. (2014). Design, Synthesis and Biological Evaluation of 5-Amino-1H-pyrazole-4-carboxamide Derivatives as Potential Antitumor Agents. Letters in Drug Design & Discovery, 11(6), 764-771. Available at:[Link]

Sources

Optimization

Technical Support Center: Overcoming Permeability Challenges in Pyrazolopyrimidine-3-Carboxamides

Welcome to the Medicinal Chemistry Technical Support Center. The pyrazolo[1,5-a]pyrimidine-3-carboxamide scaffold is a privileged structure in modern drug discovery, frequently utilized as a core for potent protein kinas...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Medicinal Chemistry Technical Support Center. The pyrazolo[1,5-a]pyrimidine-3-carboxamide scaffold is a privileged structure in modern drug discovery, frequently utilized as a core for potent protein kinase inhibitors (e.g., IRAK4, CDKs, and PI3K)[1]. However, researchers frequently encounter a severe "potency cliff" when transitioning from biochemical assays to cellular models.

This guide is engineered to help you diagnose, troubleshoot, and resolve poor membrane permeability specific to this scaffold.

Part 1: The Diagnostic Desk (Troubleshooting FAQs)

Q1: My pyrazolopyrimidine-3-carboxamide has an IC50 of 2 nM in the biochemical kinase assay, but the cellular IC50 is >10 µM. What is happening? A: You are likely facing a massive desolvation penalty. To achieve high biochemical potency, chemists often install polar groups (like diamines) at the 5-position of the pyrazolopyrimidine ring to engage the kinase hinge region. Combined with the hydrogen bond donors (HBDs) of the 3-carboxamide, the Topological Polar Surface Area (TPSA) becomes too high. The lipid bilayer of the cell membrane rejects these highly solvated molecules, resulting in poor passive permeability[1].

Q2: How do I definitively determine if the issue is passive permeability or active efflux? A: You must run a bidirectional Caco-2 permeability assay.

  • If your Apparent Permeability ( Papp​ ) from the Apical to Basolateral (A B) direction is low ( <5×10−6 cm/s) AND your Efflux Ratio (ER) is <2 , your compound suffers from poor passive permeability .

  • If your ER is >2 , your compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

Q3: We confirmed it is poor passive permeability. What is the fastest way to fix this without losing kinase affinity? A: Shift your focus to optimizing the calculated logarithm of the distribution coefficient (cLogD). The most successful field-proven strategy for this specific scaffold involves masking or removing primary amines at the 5-position and introducing lipophilic, electron-withdrawing halogens (such as −CF3​ or −CHF2​ ) on adjacent rings (e.g., the pyrazole ring)[1]. This reduces the desolvation energy required for the molecule to partition into the lipid bilayer.

Part 2: Strategic Structural Optimization

To systematically rescue the permeability of your compounds, target the three primary structural zones of the scaffold.

StructuralSAR Core Pyrazolo[1,5-a]pyrimidine-3-carboxamide Core Scaffold C5 C5 Position High Polarity Zone Core->C5 C3 Pyrazole C3 Position Lipophilicity Modulator Core->C3 Amide 3-Carboxamide H-Bond Donor (HBD) Core->Amide C5_Sol Remove Primary Amines Reduce Desolvation Energy C5->C5_Sol C3_Sol Add CF3 / CHF2 Increase cLogD C3->C3_Sol Amide_Sol N-Methylation / Macrocyclization Reduce TPSA Amide->Amide_Sol

Strategic structural modification zones for optimizing pyrazolopyrimidine permeability.

Quantitative SAR Progression Data

The following table summarizes the causal relationship between structural modifications and permeability improvements, based on the optimization of IRAK4 inhibitors[1].

Modification at C5 (Pyrazolopyrimidine)Modification at C3 (Pyrazole)cLogD Papp​ ( 10−6 cm/s)Permeability StatusCausality / Mechanism
Diamine (Primary Amine) −H <0 <1 Poor High TPSA and HBD count prevent lipid bilayer partitioning.
Monoamine (Secondary) −CH3​ 0.5 17 Moderate Masking one HBD lowers desolvation penalty; slight cLogD boost.
Alkyl / Ether −CF3​ or −CHF2​ 1.2 23 High Fluorination heavily increases lipophilicity and modulates basicity.

Part 3: The Protocol Vault (Self-Validating Workflows)

To ensure your permeability data is trustworthy, you must use self-validating experimental systems. Below is the gold-standard protocol for bidirectional Caco-2 testing.

Protocol: Bidirectional Caco-2 Permeability Assay

Causality Note: Caco-2 cells are human colorectal adenocarcinoma cells that, when cultured over 21 days, spontaneously differentiate to form a polarized epithelial monolayer with functional tight junctions and brush borders. This perfectly mimics the human intestinal barrier.

Step 1: Cell Culture & Monolayer Formation

  • Seed Caco-2 cells at a density of 1×105 cells/cm² on polycarbonate filter inserts (Transwell® plates, 0.4 µm pore size).

  • Culture for 21–25 days at 37°C with 5% CO2​ . Replace media every 48 hours.

Step 2: System Validation (Critical Trustworthiness Step) Do not proceed to dosing without confirming monolayer integrity.

  • TEER Measurement: Measure the Transepithelial Electrical Resistance (TEER). A valid monolayer must exhibit a TEER >250Ω⋅cm2 .

  • Lucifer Yellow Exclusion: Add Lucifer Yellow (a paracellular marker) to the apical chamber. Permeability ( Papp​ ) of Lucifer Yellow must be <0.5×10−6 cm/s, proving the tight junctions are intact.

Step 3: Compound Dosing

  • Prepare the test pyrazolopyrimidine-3-carboxamide at 10 µM in HBSS buffer (pH 7.4) containing a maximum of 1% DMSO to prevent membrane toxicity.

  • A B (Absorptive): Add 0.5 mL of the dosing solution to the Apical chamber. Add 1.5 mL of blank HBSS to the Basolateral chamber.

  • B A (Secretory/Efflux): Add 1.5 mL of the dosing solution to the Basolateral chamber. Add 0.5 mL of blank HBSS to the Apical chamber.

Step 4: Incubation & LC-MS/MS Analysis

  • Incubate the plates on an orbital shaker (100 rpm) at 37°C for 120 minutes.

  • Extract 50 µL aliquots from both the donor and receiver chambers at t=0 and t=120 mins.

  • Quench samples with cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS.

Step 5: Data Calculation & Mass Balance Validation Calculate the Apparent Permeability ( Papp​ ) using the formula:

Papp​=A×C0​dQ/dt​

(Where dQ/dt is the rate of appearance in the receiver chamber, A is the surface area of the insert, and C0​ is the initial donor concentration).

Self-Validation Check (Mass Balance): Calculate the total compound recovered (Receiver + Donor at t=120 ). If recovery is <80% , your compound is either non-specifically binding to the plastic or precipitating out of solution, rendering the Papp​ value invalid.

AssayWorkflow Start Start Caco-2 Assay TEER Validate Integrity (TEER > 250 Ω·cm²) Start->TEER FailTEER Abort: Leaky Monolayer TEER->FailTEER No Dose Dose Compound (10 µM) A->B and B->A TEER->Dose Yes Incubate Incubate 120 mins Analyze via LC-MS/MS Dose->Incubate MassBal Check Mass Balance (Recovery > 80%?) Incubate->MassBal FailMB Invalid Data: Binding or Precipitation MassBal->FailMB No Success Calculate Papp & Efflux Ratio MassBal->Success Yes

Self-validating workflow for Caco-2 bidirectional permeability and efflux assessment.

References

  • Lim, J., Altman, M. D., Baker, J., Brubaker, J. D., Chen, H., Chen, Y., Fischmann, T., Gibeau, C., Kleinschek, M. A., Leccese, E., Lesburg, C., Maclean, J. K. F., Moy, L. Y., Mulrooney, E. F., Presland, J., Rakhilina, L., Smith, G. F., Steinhuebel, D., & Yang, R. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(6), 683–688.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Docking Analysis of 5-Amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide with Fibroblast Growth Factor Receptor 1 (FGFR1)

A Technical Guide for Researchers in Drug Discovery This guide provides a comprehensive comparative analysis of the molecular docking of 5-Amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide and its derivatives against the F...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Drug Discovery

This guide provides a comprehensive comparative analysis of the molecular docking of 5-Amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide and its derivatives against the Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in oncology. We will explore the structural basis of its inhibitory activity and compare its in-silico performance with established FGFR inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor design and discovery.

Introduction: The Rising Prominence of the Pyrazole Scaffold in Kinase Inhibition

The 5-amino-1H-pyrazole-4-carboxamide scaffold has emerged as a "promiscuous" yet highly effective core structure in the design of protein kinase inhibitors.[1] Its derivatives have demonstrated potent inhibitory activity against a range of kinases implicated in cancer, including Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and notably, Fibroblast Growth Factor Receptors (FGFRs).[2] Aberrant FGFR signaling is a critical driver in various malignancies, making it a prime target for therapeutic intervention.

Recent studies have highlighted the potential of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors.[2] A significant breakthrough in this area is the elucidation of the X-ray co-crystal structure of a covalent inhibitor from this series in complex with the FGFR1 kinase domain, providing an invaluable template for structure-based drug design.[2][3] This guide will leverage this structural information to conduct a detailed in-silico analysis.

The Target Protein: Fibroblast Growth Factor Receptor 1 (FGFR1)

FGFR1 is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration. Dysregulation of FGFR1 activity, through mutations, amplifications, or translocations, is implicated in a variety of cancers. The ATP-binding site of the FGFR1 kinase domain is the primary target for small molecule inhibitors, which compete with ATP to block the downstream signaling cascade.

For the purpose of this guide, we will utilize the crystal structure of the FGFR1 kinase domain in complex with a covalent 5-amino-1H-pyrazole-4-carboxamide derivative (PDB ID: 8Y22) as our primary reference for validating our docking protocol.[3] This structure provides a high-resolution map of the key interactions between this class of inhibitors and the FGFR1 active site.

Comparative Docking Studies: Methodology and Rationale

To provide a robust comparison, we will perform molecular docking studies of our lead compound, 5-Amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide, and a selection of well-characterized FGFR inhibitors. This allows for a direct comparison of their predicted binding modes and affinities.

Selected Compounds for Comparison
CompoundClassMechanism of ActionReference
5-Amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamidePyrazole-carboxamideATP-competitive inhibitor (predicted)N/A
AZD4547Pyrazolyl-benzamidePotent and selective FGFR1-3 inhibitor[4][5]
PonatinibMulti-kinase inhibitorInhibits FGFRs in a DFG-out conformation[6]
ErdafitinibPan-FGFR inhibitorFDA-approved for bladder cancer with FGFR alterations[6]
Experimental Protocol: Molecular Docking Workflow

The following protocol outlines a standard and reproducible workflow for molecular docking studies targeting kinase inhibitors.

1. Protein Preparation:

  • Objective: To prepare the receptor for docking by removing non-essential molecules and adding necessary parameters.

  • Procedure:

    • Download the crystal structure of FGFR1 (e.g., PDB ID: 8Y22) from the Protein Data Bank.

    • Remove water molecules, co-solvents, and any co-crystallized ligands from the PDB file.

    • Add polar hydrogen atoms to the protein structure.

    • Assign appropriate partial charges (e.g., Kollman charges) to the protein atoms.

    • Save the prepared protein in a suitable format for the chosen docking software (e.g., PDBQT for AutoDock).

2. Ligand Preparation:

  • Objective: To generate a 3D conformation of the ligand and prepare it for docking.

  • Procedure:

    • Obtain the 2D structure of 5-Amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide and the comparator compounds.

    • Convert the 2D structures to 3D using a molecular modeling program.

    • Perform energy minimization of the 3D structures to obtain a low-energy conformation.

    • Define the rotatable bonds within the ligand.

    • Assign partial charges (e.g., Gasteiger charges) to the ligand atoms.

    • Save the prepared ligands in the appropriate format (e.g., PDBQT).

3. Docking Simulation:

  • Objective: To predict the binding pose and affinity of the ligands within the FGFR1 active site.

  • Software: AutoDock Vina is a widely used and validated open-source docking program.

  • Procedure:

    • Define the docking grid box to encompass the ATP-binding site of FGFR1. The grid should be centered on the position of the co-crystallized ligand in the reference structure (PDB ID: 8Y22).

    • Execute the docking simulation for each prepared ligand against the prepared FGFR1 structure.

    • The program will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).

4. Analysis of Results:

  • Objective: To analyze the predicted binding poses and interactions.

  • Procedure:

    • Visualize the top-ranked docking poses for each ligand in complex with FGFR1 using a molecular visualization tool (e.g., PyMOL, Chimera).

    • Identify and analyze the key molecular interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligands and the amino acid residues of the FGFR1 active site.

    • Compare the predicted binding mode of the lead compound with that of the co-crystallized ligand and the other known inhibitors.

Visualization of the Docking Workflow

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB Download FGFR1 PDB (e.g., 8Y22) CleanPDB Clean Protein: Remove Water, Ligands PDB->CleanPDB AddH Add Polar Hydrogens & Assign Charges CleanPDB->AddH Grid Define Docking Grid Box (Active Site) AddH->Grid Ligand2D Obtain 2D Ligand Structures Ligand3D Generate 3D Conformations & Energy Minimize Ligand2D->Ligand3D PrepLigand Define Rotatable Bonds & Assign Charges Ligand3D->PrepLigand PrepLigand->Grid Dock Run Docking Simulation (e.g., AutoDock Vina) Grid->Dock Visualize Visualize Docking Poses Dock->Visualize Analyze Analyze Interactions (H-bonds, etc.) Visualize->Analyze Compare Compare with Known Inhibitors Analyze->Compare

Caption: A generalized workflow for molecular docking studies.

Comparative Analysis of Docking Results

The docking results will be summarized in the table below, comparing the predicted binding affinities and key interacting residues.

CompoundPredicted Binding Affinity (kcal/mol)Key Predicted Interactions with FGFR1 Residues
5-Amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide-8.5 to -9.5 (Estimated)Hinge region (Ala564), DFG motif (Asp641), Gatekeeper residue (Val561)
AZD4547-9.0 to -10.0Hinge region (Ala564), Glu562, Asp641
Ponatinib-9.5 to -10.5DFG-out specific interactions, hydrophobic pocket
Erdafitinib-8.8 to -9.8Hinge region, interactions with the solvent-exposed region

Note: The binding affinities are estimated based on typical values for similar compounds and should be determined through actual docking calculations.

The analysis of the docking poses is expected to reveal that 5-Amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide binds in the ATP-binding pocket of FGFR1, forming critical hydrogen bonds with the hinge region residue Ala564, a hallmark of many kinase inhibitors. The pyrazole core is anticipated to occupy the adenine-binding region, while the pyridinyl and carboxamide moieties will likely form additional interactions with surrounding residues, contributing to its binding affinity.

When compared to established inhibitors, our lead compound is expected to exhibit a similar binding mode to type I inhibitors like AZD4547, which also engage the hinge region in the active "DFG-in" conformation of the kinase. In contrast, Ponatinib is known to stabilize the inactive "DFG-out" conformation, and a comparison with its binding mode can provide insights into the potential for designing inhibitors with different mechanisms of action.

Conclusion and Future Directions

This guide provides a framework for conducting a comparative docking study of 5-Amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide against FGFR1. The in-silico data generated from such a study can provide valuable insights into the compound's potential as an FGFR inhibitor and guide further optimization efforts.

The key takeaways from this analysis are:

  • The 5-amino-1H-pyrazole-4-carboxamide scaffold is a promising starting point for the design of potent FGFR inhibitors.

  • Molecular docking is a powerful tool for predicting binding modes and affinities, and for comparing novel compounds with established drugs.

  • The availability of co-crystal structures, such as PDB ID 8Y22, is crucial for validating docking protocols and ensuring the reliability of the results.

Future work should focus on synthesizing and experimentally validating the predicted binding affinity and inhibitory activity of 5-Amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide through in-vitro kinase assays and cell-based proliferation assays. Furthermore, the insights gained from the comparative docking analysis can be used to design novel derivatives with improved potency and selectivity.

References

  • Deng, W., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 275, 116558. [Link]

  • Deng, W., Chen, X., Liang, H., Song, X., Xiang, S., Guo, J., Tu, Z., Zhou, Y., Chen, Y., & Lu, X. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 275, 116558. [Link]

  • Enzymlogic. (n.d.). FGFR1 inhibitors stabilize different binding modes. Retrieved from [Link]

  • Chen, X.J., & Chen, Y.H. (2024). FGFR1 kinase domain with a covalent inhibitor 9g. RCSB Protein Data Bank. [Link]

  • Boshta, N. M., et al. (2024). In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. PMC. [Link]

  • Norman, M. H., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(6), 683–688.
  • Enzymlogic. (n.d.). FGFR1 inhibitors stabilize different binding modes. Retrieved from [Link]

  • Wu, D., et al. (2019). Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors. Cells, 8(6), 614.
  • Al-wsabie, A., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review.
  • Tucker, J. A., et al. (2014). Structural insights into FGFR kinase isoform selectivity: diverse binding modes of AZD4547 and ponatinib in complex with FGFR1 and FGFR4. Structure, 22(12), 1764–1774. [Link]

  • Sohl, C. D., et al. (2015). Illuminating the Molecular Mechanisms of Drug-Resistant Kinase Mutations: A Structural and Kinetic Study of FGFR1 and FGFR3. Biochemistry, 54(1), 11-21. [Link]

  • Tan, L., et al. (2019). Discovery and Development of a Series of Pyrazolo[3,4-d]pyridazinone Compounds as the Novel Covalent Fibroblast Growth Factor Receptor Inhibitors by the Rational Drug Design. Journal of Medicinal Chemistry, 62(16), 7493-7507.
  • Mohammadi, M., et al. (1998). Crystal structure of an angiogenesis inhibitor bound to the FGF receptor tyrosine kinase domain. The EMBO journal, 17(20), 5896–5904.
  • Ren, J., et al. (2026). Identification of small molecule inhibitors targeting FGFR through molecular docking-based screening. PMC. [Link]

Sources

Comparative

Structural and Functional Comparison of Pyrazole-Based FGFR1 Inhibitors: X-Ray Crystallography and Efficacy Profiling

Executive Summary The Fibroblast Growth Factor Receptor 1 (FGFR1) is a highly conserved transmembrane tyrosine kinase that plays a critical role in cellular proliferation, angiogenesis, and tissue repair[1][2]. Aberrant...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Fibroblast Growth Factor Receptor 1 (FGFR1) is a highly conserved transmembrane tyrosine kinase that plays a critical role in cellular proliferation, angiogenesis, and tissue repair[1][2]. Aberrant FGFR1 signaling is a primary driver in multiple malignancies, necessitating the development of potent, highly selective small-molecule inhibitors[2]. Among the diverse chemical classes explored, the pyrazole scaffold has emerged as a privileged structure in kinase drug discovery due to its exceptional bioisosteric properties, metabolic stability, and dual hydrogen-bond donor/acceptor capabilities[3].

This guide provides an objective, data-driven comparison of pyrazole-based FGFR1 inhibitors against alternative scaffolds. By analyzing high-resolution X-ray co-crystal structures, we elucidate the mechanistic causality behind their superior binding affinities and outline a self-validating experimental protocol for the co-crystallization of FGFR1 with small-molecule inhibitors.

Mechanistic Overview: FGFR1 Signaling and the Pyrazole Advantage

Upon ligand binding, FGFR1 undergoes dimerization and autophosphorylation, initiating downstream signaling cascades such as the MAPK and PI3K/AKT pathways[2]. Inhibiting the ATP-binding pocket of the kinase domain is the primary strategy for therapeutic intervention.

The pyrazole ring is uniquely suited for this task. The N-unsubstituted pyrazole ring can simultaneously act as a hydrogen bond donor and acceptor, allowing it to anchor firmly to the hinge region of the kinase domain[3]. Furthermore, compared to related heterocycles like imidazoles or oxazoles, pyrazoles exhibit superior stability against oxidative cleavage by P450 enzymes[3].

FGFR1_Pathway Ligand FGF Ligand Binding Receptor FGFR1 Dimerization Ligand->Receptor Kinase Kinase Domain Activation (Autophosphorylation) Receptor->Kinase Adapter FRS2 / GRB2 Recruitment Kinase->Adapter MAPK MAPK Pathway (Proliferation) Adapter->MAPK PI3K PI3K/AKT Pathway (Survival) Adapter->PI3K Inhibitor Pyrazole Inhibitor Blockade Inhibitor->Kinase

FGFR1 signaling pathway and targeted blockade by pyrazole inhibitors.

Structural Biology: X-Ray Co-Crystal Insights

High-resolution X-ray crystallography provides the definitive causality for the potency of pyrazole inhibitors. By visualizing the atomic interactions within the ATP-binding pocket, we can understand why specific structural modifications yield sub-nanomolar efficacy.

The AZD4547 Paradigm (Reversible Binding)

AZD4547 is a highly selective, sub-nanomolar pyrazole-based FGFR1 inhibitor[1]. The 1.65 Å resolution crystal structure of AZD4547 bound to the FGFR1 kinase domain reveals a classic "DFG-in" active conformation[1]. The pyrazole moiety acts as the primary pharmacophore, forming critical hydrogen bonds with the backbone carbonyl and amino groups of the hinge region (specifically Ala564)[1]. A defining feature of this complex is the tight closure of the FGFR1 P-loop, which forms a long, narrow crevice that perfectly accommodates the inhibitor, stabilized by an integral network of water molecules[1].

Next-Generation Covalent Inhibitors (Irreversible Binding)

Resistance to reversible inhibitors often arises from gatekeeper mutations (e.g., V564F). To overcome this, novel 5-amino-1H-pyrazole-4-carboxamide derivatives, such as Compound 10h, have been developed as covalent pan-FGFR inhibitors[4]. The X-ray co-crystal structure of Compound 10h with FGFR1 demonstrates that while the pyrazole core maintains the essential hinge-binding interactions, an electrophilic warhead irreversibly binds to a specific cysteine residue within the P-loop, yielding an IC50 of 46 nM against wild-type FGFR1 and maintaining efficacy against gatekeeper mutants[4].

Comparative Efficacy and Structural Profiling

To objectively evaluate the performance of pyrazole inhibitors, we must benchmark them against alternative chemical scaffolds such as pyrido[2,3-d]pyrimidines (PD173074)[5] and pyrrolotriazines (Brivanib)[6].

Table 1: Comparative Profiling of FGFR1 Inhibitors
InhibitorChemical ScaffoldTarget ProfileFGFR1 IC50 (nM)Binding ModeKey Structural Features in FGFR1 Pocket
AZD4547 PyrazoleFGFR1-3~0.2Reversible, DFG-inBinds hinge region; induces tight P-loop closure; extensive water network[1].
Compound 10h 5-amino-pyrazolePan-FGFR46.0CovalentIrreversible covalent bond with P-loop cysteine; overcomes gatekeeper mutations[4].
PD173074 Pyrido[2,3-d]pyrimidineFGFR1, VEGFR221.5ReversibleH-bonds with hinge region; moderate selectivity[5].
Brivanib PyrrolotriazineFGFR1, VEGFR2~148.0ReversibleCompetes with ATP; targets tumor angiogenesis via dual inhibition[6].

Data Synthesis: The pyrazole scaffold (AZD4547) demonstrates superior biochemical potency (sub-nanomolar) compared to the pyrido[2,3-d]pyrimidine and pyrrolotriazine alternatives[1][5][6]. Furthermore, the functionalization of the pyrazole core allows for transition from reversible to covalent inhibition (Compound 10h), providing a versatile platform for overcoming clinical resistance[4].

Self-Validating Experimental Protocol: Co-Crystallization of FGFR1

To ensure reproducibility and scientific integrity, the following protocol details the step-by-step methodology for the expression, purification, and co-crystallization of the FGFR1 kinase domain with pyrazole inhibitors. Every phase includes a self-validating checkpoint to guarantee data reliability.

Crystallization_Workflow Expr 1. FGFR1 Expression (Co-expression with Phosphatase) Purif 2. Affinity & SEC Purification (Ensure Monodispersity) Expr->Purif Complex 3. Co-Incubation (Protein + Pyrazole Inhibitor) Purif->Complex Crystal 4. Hanging Drop Vapor Diffusion (Gradual Supersaturation) Complex->Crystal Diffract 5. X-Ray Diffraction (Synchrotron Radiation) Crystal->Diffract Model 6. Phase Determination & Structural Refinement Diffract->Model

Step-by-step workflow for the co-crystallization of FGFR1 with small-molecule inhibitors.

Step 1: Construct Design and Expression
  • Rationale: Full-length kinases are highly flexible and resist crystallization.

  • Method: Clone the kinase domain of human FGFR1 (residues 458–765) into a pET vector with an N-terminal TEV-cleavable His6-tag. Express in E. coli BL21(DE3) cells. To ensure a homogenous, unphosphorylated state (crucial for uniform crystal packing), co-express the protein with YopH phosphatase.

  • Validation Checkpoint: Perform Western Blot using anti-phosphotyrosine antibodies to confirm the complete absence of autophosphorylation.

Step 2: Purification and Quality Control
  • Method: Lyse cells and purify the supernatant using Ni-NTA affinity chromatography. Cleave the His6-tag overnight using TEV protease. Perform a reverse Ni-NTA step to remove the protease and cleaved tag. Finally, polish the protein using Size Exclusion Chromatography (SEC) on a Superdex 200 column equilibrated in 20 mM Tris (pH 7.5), 200 mM NaCl, and 2 mM DTT.

  • Validation Checkpoint: Analyze the SEC peak fraction using Dynamic Light Scattering (DLS). The sample must exhibit a polydispersity index of < 15%, confirming a monodisperse, aggregation-free solution.

Step 3: Complex Formation
  • Rationale: Co-crystallization (rather than crystal soaking) is preferred for pyrazole inhibitors because they often induce significant conformational changes, such as the tight closure of the P-loop[1].

  • Method: Concentrate the purified FGFR1 to 10 mg/mL. Add the pyrazole inhibitor (dissolved in 100% DMSO) to achieve a 5-fold molar excess. Ensure the final DMSO concentration does not exceed 2% (v/v) to prevent protein denaturation. Incubate on ice for 2 hours.

Step 4: Hanging-Drop Vapor Diffusion Crystallization
  • Method: Set up hanging-drop vapor diffusion plates at 20°C. Mix 1 µL of the protein-inhibitor complex with 1 µL of reservoir solution (typically containing 15-20% PEG 3350, 0.2 M ammonium sulfate, and 0.1 M Bis-Tris pH 5.5-6.5).

  • Causality: Vapor diffusion allows for the gradual equilibration of the drop with the reservoir, slowly driving the protein into a state of supersaturation where nucleation and crystal growth occur.

Step 5: Data Collection and Refinement
  • Method: Harvest mature crystals, briefly soak them in a cryoprotectant solution (reservoir solution supplemented with 20% glycerol), and flash-freeze in liquid nitrogen. Collect X-ray diffraction data at a synchrotron light source. Solve the structure using molecular replacement (using a known FGFR1 apo-structure as a search model) and refine the coordinates.

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5-Amino-1-(2-pyridinyl)-1h-pyrazole-4-carboxamide
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